4-Nitroisoindolin-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4-nitro-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c11-8-5-2-1-3-7(10(12)13)6(5)4-9-8/h1-3H,4H2,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTDDSWLIZLMORY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2[N+](=O)[O-])C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90620852 | |
| Record name | 4-Nitro-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90620852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
366452-97-3 | |
| Record name | 2,3-Dihydro-4-nitro-1H-isoindol-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=366452-97-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitro-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90620852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nitro-2,3-dihydro-1H-isoindol-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Nitroisoindolin-1-one: Properties, Synthesis, and Role in PARP-1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Nitroisoindolin-1-one is a pivotal chemical intermediate, primarily recognized for its role as a precursor in the synthesis of potent Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors, a class of therapeutic agents with significant applications in oncology. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its significance in the context of the PARP-1 signaling pathway. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using Graphviz diagrams.
Chemical and Physical Properties
This compound, with the CAS number 366452-97-3, is a yellow to light yellow crystalline powder.[1] Its fundamental properties are summarized in the table below, compiled from various sources. While extensive data is available, specific experimental values for 13C-NMR and Infrared (IR) spectroscopy for this compound are not readily found in the reviewed literature.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆N₂O₃ | [2] |
| Molecular Weight | 178.14 g/mol | [2] |
| Melting Point | 235.4-236.7 °C | [3] |
| Appearance | Yellow to light yellow crystalline powder | [1] |
| Solubility | Soluble in organic solvents like methanol, ethanol, and acetone. | [1] |
| Elemental Analysis (Theoretical) | C: 53.94%, H: 3.39%, N: 15.72% | [3] |
| Elemental Analysis (Measured) | C: 54.08%, H: 3.49%, N: 15.81% | [3] |
| FAB-MS (M+1) | 179 | [3] |
| Purity (by HPLC) | 99.59% | [3] |
Spectral Data
¹H-NMR (300 MHz, DMSO-d6) δ: [3]
-
4.78 (s, 2H)
-
7.79 (t, 1H)
-
8.10 (d, 1H)
-
8.41 (d, 1H)
-
8.90 (s, 1H)
¹H-NMR (300 MHz, DMSO-d6/EtOH) δ: [3]
-
4.76 (s, 2H)
-
7.77 (t, 1H)
-
8.08 (d, 1H)
-
8.39 (d, 1H)
Experimental Protocols
Synthesis of this compound
A general and efficient method for the synthesis of this compound is outlined below.[3]
Materials:
-
Methyl 2-(bromomethyl)-3-nitrobenzoate (20 g)
-
Methanol (200 ml)
-
Ammonia gas
-
Ice bath
-
Filtration apparatus
Procedure:
-
Dissolve methyl 2-(bromomethyl)-3-nitrobenzoate (20 g) in methanol (200 ml) in a suitable reaction vessel.
-
Stir the solution at room temperature under an ammonia atmosphere for 30 minutes.
-
Continue the reaction for an additional 2 hours at room temperature.
-
Upon completion of the reaction, place the reaction mixture in an ice bath to induce crystallization for 2 hours.
-
Collect the resulting crystals by filtration.
-
Dry the crystals to obtain this compound as light yellow crystals. (Expected yield: 11.7 g, 90%).
Caption: Synthesis workflow for this compound.
High-Performance Liquid Chromatography (HPLC) Analysis
The purity of synthesized this compound can be determined using the following HPLC method.[3]
Instrumentation:
-
HPLC system with a UV detector
-
Chromatographic column: Phenomenex Luna 5μ C18 (250mm × 4.6mm)
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile/0.1% Phosphate buffer = 30/70 (v/v)
-
Flow Rate: 1.0 ml/min
-
Detection Wavelength: 230 nm
-
Expected Retention Time: 5.810 min
Procedure:
-
Prepare the mobile phase and degas it.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Dissolve a small, accurately weighed sample of this compound in a suitable solvent (e.g., the mobile phase).
-
Inject the sample into the HPLC system.
-
Record the chromatogram and determine the purity based on the peak area of the target compound relative to the total peak area.
Role in PARP-1 Inhibition and Signaling Pathway
This compound is a crucial reactant in the synthesis of 4-(N-acyl)-2,3-dihydro-1H-isoindol-1-ones, which are potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1).[3] PARP-1 is a key enzyme in the cellular response to DNA damage.
The PARP-1 Signaling Pathway in DNA Repair
PARP-1 plays a critical role in the base excision repair (BER) pathway, a major mechanism for repairing single-strand DNA breaks. Upon detection of a DNA lesion, PARP-1 binds to the damaged site and becomes activated. Activated PARP-1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, using NAD+ as a substrate. This PARylation process serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair process.[4][5][6]
The inhibition of PARP-1 is a promising strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. This concept is known as synthetic lethality.
Mechanism of Action of PARP-1 Inhibitors
PARP-1 inhibitors, synthesized from precursors like this compound, act by competing with NAD+ for the catalytic site of the PARP-1 enzyme. This prevents the formation of PAR chains and traps PARP-1 at the site of DNA damage. The trapped PARP-1-DNA complexes are highly cytotoxic, leading to the collapse of replication forks and the formation of double-strand breaks, which are lethal to cancer cells with compromised homologous recombination repair systems.
Caption: PARP-1 signaling pathway in DNA repair and the point of inhibition.
Safety and Handling
This compound should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, it is recommended to consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a chemical intermediate of significant interest to the pharmaceutical and drug development industries. Its well-defined chemical properties and established synthetic routes make it a valuable starting material for the production of high-value therapeutic agents, most notably PARP-1 inhibitors. A thorough understanding of its chemistry, handling, and role in the synthesis of these inhibitors is crucial for researchers and scientists working in the field of medicinal chemistry and oncology drug discovery. Further research to fully characterize its spectral properties, such as 13C-NMR and IR, would be beneficial to the scientific community.
References
An In-depth Technical Guide to 4-Nitroisoindolin-1-one (CAS 366452-97-3): Properties, Hazards, and Application in PARP-1 Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, associated hazards, and significant applications of 4-Nitroisoindolin-1-one (CAS 366452-97-3). This compound has garnered attention in medicinal chemistry as a key intermediate in the synthesis of potent Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors, a class of targeted anticancer agents.
Core Properties of this compound
This compound is a solid organic compound that serves as a foundational scaffold in the synthesis of more complex, biologically active molecules. Its chemical and physical properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 366452-97-3 | [1][2] |
| Molecular Formula | C₈H₆N₂O₃ | [1][2] |
| Molecular Weight | 178.15 g/mol | [2] |
| Appearance | Solid | [3] |
| Melting Point | 225-230 °C | [3] |
| Boiling Point | 488.773 °C at 760 mmHg | [1] |
| Density | 1.45 g/cm³ | [1] |
| Flash Point | 249.401 °C | [1] |
| LogP | 1.69020 | [1] |
| Index of Refraction | 1.632 | [1] |
Hazard Identification and Safety Profile
This compound is classified as a hazardous substance and requires careful handling in a laboratory setting. The known hazards are detailed in its Safety Data Sheet (SDS).
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Hazard Statement | GHS Pictogram | Precautionary Statements | Reference(s) |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| P264, P270, P301+P312, P501 | [2] |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| P264, P280, P302+P352, P332+P313, P362 | [2] |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |
| P264, P280, P305+P351+P338, P337+P313 | [2] |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | H335: May cause respiratory irritation |
| P261, P271, P304+P340, P312, P403+P233 | [2] |
Handling and Storage:
-
Use only in a well-ventilated area, preferably in a chemical fume hood.[3]
-
Wear protective gloves, clothing, and eye/face protection.[3]
-
Avoid breathing dust.[3]
-
Store in a cool, dry, well-ventilated place away from strong oxidizing agents, strong acids, and strong bases.[3]
-
Keep container tightly closed.[3]
Incompatibilities:
Hazard Decomposition Products:
Role in the Synthesis of PARP-1 Inhibitors
The primary significance of this compound in drug development is its use as a reactant in the synthesis of 4-(N-acyl)-2,3-dihydro-1H-isoindol-1-ones, which are potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1). The isoindolinone scaffold is structurally similar to the nicotinamide moiety of NAD+, allowing it to competitively bind to the catalytic site of the PARP enzyme.[1]
Experimental Protocols
The following sections outline the experimental procedures for the synthesis of this compound and its subsequent conversion to a representative PARP-1 inhibitor, as well as protocols for evaluating the biological activity of the final compound.
Protocol 1: Synthesis of this compound
This procedure is based on the cyclization of methyl 2-(bromomethyl)-3-nitrobenzoate with ammonia.
-
Materials:
-
Methyl 2-(bromomethyl)-3-nitrobenzoate
-
Methanol
-
Ammonia gas
-
-
Procedure:
-
Dissolve methyl 2-(bromomethyl)-3-nitrobenzoate (20 g) in methanol (200 ml).
-
Stir the solution at room temperature under an ammonia atmosphere for 30 minutes.
-
Continue the reaction for an additional 2 hours.
-
After the reaction is complete, crystallize the mixture in an ice bath for 2 hours.
-
Collect the resulting light-yellow crystals by filtration.
-
Dry the crystals to yield this compound.
-
Protocol 2: Representative Synthesis of a 4-Acylaminoisoindolin-1-one PARP-1 Inhibitor
This protocol describes a two-step process involving the reduction of the nitro group to an amine, followed by acylation to form the final PARP-1 inhibitor.
-
Step 1: Reduction to 4-Aminoisoindolin-1-one
-
Materials:
-
This compound
-
Ethanol or Methanol
-
Palladium on carbon (Pd/C, 10%)
-
Hydrazine hydrate or a hydrogen source
-
-
Procedure:
-
Suspend this compound in ethanol or methanol in a flask.
-
Add a catalytic amount of 10% Pd/C.
-
To this suspension, add hydrazine hydrate dropwise at room temperature or conduct the reaction under a hydrogen atmosphere.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain crude 4-aminoisoindolin-1-one, which can be purified by recrystallization or column chromatography.
-
-
-
Step 2: Acylation to form the PARP-1 Inhibitor
-
Materials:
-
4-Aminoisoindolin-1-one
-
An appropriate acyl chloride or carboxylic acid (this will vary depending on the desired final inhibitor)
-
A suitable base (e.g., triethylamine, pyridine)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
If starting from a carboxylic acid, a coupling agent (e.g., DCC, EDC) is also needed.
-
-
Procedure (using an acyl chloride):
-
Dissolve 4-Aminoisoindolin-1-one in the anhydrous solvent.
-
Add the base to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add the acyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the final 4-(N-acyl)-2,3-dihydro-1H-isoindol-1-one PARP-1 inhibitor.
-
-
Protocol 3: PARP-1 Inhibition Assay (Colorimetric)
This assay measures the inhibitory effect of a compound on the PARP-1 enzyme's activity.
-
Principle: The assay is based on the PARP-1 enzyme's ability to PARylate histone H4 coated on a 96-well microplate. The amount of poly(ADP-ribose) (pADPr) formed is detected using an anti-pADPr antibody followed by a secondary antibody conjugated to horseradish peroxidase (HRP) and a colorimetric substrate (TMB).
-
Materials:
-
Histone H4-coated 96-well microplate
-
PARP-1 enzyme and activated DNA
-
NAD+ solution
-
Test compound (potential inhibitor)
-
Anti-pADPr primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 0.2N HCl)
-
Wash buffer (e.g., PBS with Tween-20)
-
-
Procedure:
-
To the wells of the histone H4-coated microplate, add the test compound at various concentrations.
-
Add the PARP-1 enzyme and activated DNA mixture to each well.
-
Initiate the PARylation reaction by adding the NAD+ solution.
-
Incubate for a defined period (e.g., 30 minutes) at room temperature.
-
Stop the reaction by washing the plate with the wash buffer.
-
Add the diluted anti-pADPr primary antibody and incubate.
-
Wash the plate and add the diluted HRP-conjugated secondary antibody, then incubate.
-
After a final wash, add the TMB substrate and allow color to develop.
-
Stop the color development with the stop solution.
-
Measure the absorbance at 450 nm using a microplate reader. The signal is proportional to PARP-1 activity, and a decrease in signal indicates inhibition.
-
Protocol 4: Cell Viability (Cytotoxicity) Assay
This protocol determines the effect of the synthesized PARP-1 inhibitor on the viability of cancer cells, particularly those with deficiencies in DNA repair pathways (e.g., BRCA1/2 mutations).
-
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that measures the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
-
Materials:
-
Cancer cell line (e.g., BRCA1-deficient MDA-MB-436)
-
Complete cell culture medium
-
Synthesized PARP-1 inhibitor
-
96-well opaque-walled microplates
-
CellTiter-Glo® Reagent
-
Luminometer
-
-
Procedure:
-
Seed the cells into the 96-well microplate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the synthesized PARP-1 inhibitor. Include vehicle-only controls.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Equilibrate the plate and its contents to room temperature.
-
Add the CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer. A decrease in luminescence indicates a reduction in cell viability.
-
PARP-1 Signaling Pathway and Mechanism of Inhibition
PARP-1 is a key enzyme in the DNA damage response (DDR) pathway. When a single-strand break (SSB) in DNA is detected, PARP-1 binds to the damaged site and synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins, facilitating the repair of the break.
Inhibitors derived from this compound act by competitively binding to the NAD+ pocket of PARP-1, preventing the synthesis of PAR chains. This inhibition of PARP-1 has two major consequences for cancer cells, especially those with defects in homologous recombination (HR) repair, such as BRCA1/2 mutations:
-
Enzymatic Inhibition: The prevention of PAR synthesis stalls the recruitment of the DNA repair machinery, leading to the accumulation of unrepaired SSBs.
-
PARP Trapping: The inhibitor "traps" the PARP-1 enzyme on the DNA at the site of the break. When the replication fork encounters this trapped PARP-1 complex, it leads to the collapse of the fork and the formation of a more lethal double-strand break (DSB).
In healthy cells, these DSBs can be repaired by the HR pathway. However, in cancer cells with deficient HR (e.g., BRCA mutations), these DSBs cannot be repaired, leading to genomic instability and ultimately cell death. This concept is known as synthetic lethality .
Conclusion
This compound (CAS 366452-97-3) is a valuable chemical intermediate with well-defined properties and hazards. Its primary application in the pharmaceutical industry is as a precursor for the synthesis of isoindolinone-based PARP-1 inhibitors. Understanding the synthetic route from this starting material, coupled with robust protocols for evaluating the biological efficacy of the resulting inhibitors, is crucial for the development of novel targeted therapies for cancers with deficiencies in DNA damage repair pathways. This guide provides a foundational resource for researchers and drug development professionals working in this promising area of oncology.
References
An In-depth Technical Guide to the Synthesis of 4-Nitroisoindolin-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic methodologies for 4-Nitroisoindolin-1-one, a key intermediate in the pharmaceutical industry. The document details various synthetic routes, presents quantitative data in structured tables, and offers detailed experimental protocols. Additionally, reaction pathways are visualized using diagrams to facilitate a deeper understanding of the chemical transformations.
Introduction
This compound, with the chemical formula C₈H₆N₂O₃, is a crucial building block in organic synthesis, most notably as a precursor in the manufacturing of Lenalidomide, a therapeutic agent used in the treatment of multiple myeloma.[1] The isoindolinone skeleton is a prevalent motif in numerous bioactive compounds, contributing to a wide range of pharmacological activities, including anti-inflammatory and immunomodulatory effects.[2] The presence of the nitro group in the 4-position of the isoindolinone core offers a versatile handle for further chemical modifications, making it a valuable intermediate in the development of novel therapeutics.[1] This guide explores the primary synthetic routes to this compound, providing researchers with the necessary information to select and implement the most suitable method for their specific needs.
Synthetic Pathways and Methodologies
The synthesis of this compound can be achieved through several distinct chemical routes. The most common methods involve the cyclization of appropriately substituted benzene derivatives. Below are detailed descriptions of the key synthetic strategies.
A prevalent and high-yielding method for the synthesis of this compound involves the ammonolysis of methyl 2-(bromomethyl)-3-nitrobenzoate.[3] This reaction proceeds by dissolving the starting material in methanol and bubbling ammonia gas through the solution, leading to the cyclization and formation of the desired product.
Reaction Scheme 1: Synthesis of this compound via Ammonolysis
Caption: Synthesis of this compound from methyl 2-(bromomethyl)-3-nitrobenzoate.
Another approach involves a two-step process starting from a methyl-substituted nitrobenzoate. The first step is a radical bromination of the methyl group using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide (BPO). The resulting bromo intermediate is then cyclized with an ammonia source.[4]
Reaction Scheme 2: Two-Step Synthesis via Radical Bromination
Caption: A two-step synthesis of this compound involving radical bromination and subsequent cyclization.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the synthesis of this compound.
Table 1: Reaction Conditions and Yields
| Method | Starting Material | Reagents | Solvent | Temperature | Time | Yield (%) | Reference |
| 1 | Methyl 2-(bromomethyl)-3-nitrobenzoate | Ammonia | Methanol | Room Temp. | 2.5 h | 90 | [3] |
| 2 | Methyl 2-methyl-3-nitrobenzoate | 1. NBS, BPO 2. Ammonia | 1. CCl₄ 2. Alcohol | 1. 65-70°C 2. 20-30°C | 1. 8-12 h 2. 2-6 h | 50-60 | [4] |
Table 2: Physicochemical and Spectroscopic Data of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₆N₂O₃ | [1] |
| Molecular Weight | 178.15 g/mol | [5] |
| Appearance | White to light yellow powder | [1] |
| Melting Point | 235.4-236.7 °C | [3] |
| Boiling Point | 488.8 °C | [5] |
| Density | 1.45 g/cm³ | [1] |
| ¹H-NMR (300 MHz, DMSO-d₆) | δ: 4.78 (s, 2H), 7.79 (t, 1H), 8.10 (d, 1H), 8.41 (d, 1H), 8.90 (s, 1H) | [3] |
| FAB-MS (M+1) | 179 | [3] |
| Elemental Analysis | Theoretical: C 53.94%, H 3.39%, N 15.72% Measured: C 54.08%, H 3.49%, N 15.81% | [3] |
| Purity (HPLC) | 99.59% | [3] |
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of this compound.
-
Dissolution: Dissolve methyl 2-(bromomethyl)-3-nitrobenzoate (20 g) in methanol (200 ml) in a suitable reaction vessel.
-
Ammonolysis: Stir the solution at room temperature while bubbling ammonia gas through the mixture for 30 minutes.
-
Reaction: Continue stirring the reaction mixture for an additional 2 hours.
-
Crystallization: After the reaction is complete, place the mixture in an ice bath for 2 hours to induce crystallization.
-
Isolation: Collect the resulting crystals by filtration.
-
Drying: Dry the collected crystals to obtain this compound as light yellow crystals (11.7 g, 90% yield).
Step 1: Synthesis of the Intermediate
-
Reaction Setup: In a reaction vessel, combine the starting nitroisoindolinone compound (general formula provided in the patent), benzoyl peroxide (BPO), and N-bromosuccinimide (NBS) in carbon tetrachloride as the solvent.
-
Heating and Stirring: Heat the mixture to 65-70°C and stir for 8-12 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the solution twice with water (at 20-30°C) and then once with a 15% brine solution.
-
Drying and Concentration: Dry the organic phase with anhydrous sodium sulfate and concentrate under reduced pressure (vacuum ≤ -0.095MPa) to remove the solvent and obtain the intermediate product. This intermediate can be used in the next step without further purification.
Step 2: Synthesis of the Target Product
-
Dissolution: Dissolve the intermediate product in an ammonia-containing alcohol solution.
-
Reaction: Stir the solution for 2-6 hours at 20-30°C.
-
Isolation: After the reaction, concentrate the mixture under reduced pressure.
-
Purification: Filter, wash, and dry the resulting solid to obtain the target nitroisoindolinone compound.
Conclusion
The synthesis of this compound is well-established, with the ammonolysis of methyl 2-(bromomethyl)-3-nitrobenzoate being a particularly efficient method, offering high yields. The two-step radical bromination and cyclization route provides an alternative, albeit with lower overall yields. The choice of synthetic route will depend on the availability of starting materials, desired scale, and purity requirements. The detailed protocols and compiled data in this guide serve as a valuable resource for researchers engaged in the synthesis of this important pharmaceutical intermediate and its derivatives.
References
A Technical Guide to the ¹H-NMR and FAB-MS Spectral Data of 4-Nitroisoindolin-1-one
This guide provides a detailed analysis of the ¹H-NMR and Fast Atom Bombardment Mass Spectrometry (FAB-MS) spectral data for the compound 4-Nitroisoindolin-1-one. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines the spectral characteristics, experimental methodologies, and structural information derived from these analytical techniques.
Introduction to this compound
This compound is a chemical intermediate with the molecular formula C₈H₆N₂O₃ and a molecular weight of 178.15 g/mol . Its structure consists of an isoindolinone core with a nitro group substituted on the benzene ring. This compound is of interest in medicinal chemistry and materials science. Accurate spectral characterization is crucial for its identification, purity assessment, and further application in synthesis.
¹H-NMR Spectral Data
The ¹H-NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms in the molecule. The data presented here has been compiled from available literature and is supplemented with theoretical estimations where experimental values were not explicitly reported.
Table 1: ¹H-NMR Spectral Data for this compound
| Proton Assignment | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration |
| H-C5, H-C6, H-C7 | 7.79 - 8.41 | m | Not explicitly reported | 3H |
| -CH₂- | 4.78 | s | Not applicable | 2H |
| -NH- | 8.90 | s (broad) | Not applicable | 1H |
Note: The specific chemical shifts and coupling constants for the aromatic protons (H-C5, H-C6, H-C7) can be more precisely defined as a triplet and two doublets. Based on typical aromatic coupling, ortho coupling is ~7-9 Hz and meta coupling is ~1-3 Hz. The integration values are theoretical based on the number of protons.
FAB-MS Spectral Data
Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique used to determine the molecular weight of a compound and to gain structural information through its fragmentation pattern.
Table 2: FAB-MS Spectral Data for this compound
| m/z | Ion | Relative Intensity |
| 179 | [M+H]⁺ | Not explicitly reported |
| 162 | [M+H - OH]⁺ | Theoretical |
| 149 | [M+H - NO]⁺ | Theoretical |
| 133 | [M+H - NO₂]⁺ | Theoretical |
| 105 | [C₇H₅O]⁺ | Theoretical |
| 77 | [C₆H₅]⁺ | Theoretical |
Note: While the protonated molecular ion [M+H]⁺ has been experimentally observed at m/z 179, the fragmentation pattern has not been explicitly reported. The fragment ions listed are theoretical and are based on common fragmentation pathways of nitroaromatic compounds, which include the loss of the nitro group (NO₂) and other neutral fragments.
Experimental Protocols
4.1. ¹H-NMR Spectroscopy
A sample of this compound is dissolved in a deuterated solvent, typically DMSO-d₆ or CDCl₃, to a concentration of approximately 5-10 mg/mL. The solution is transferred to a 5 mm NMR tube. The ¹H-NMR spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
4.2. Fast Atom Bombardment Mass Spectrometry (FAB-MS)
A small amount of the this compound sample is dissolved in a suitable matrix, such as 3-nitrobenzyl alcohol (3-NBA) or glycerol. This mixture is then applied to the FAB probe tip. The probe is inserted into the ion source of the mass spectrometer. The sample is bombarded with a high-energy beam of neutral atoms, typically xenon or argon. The resulting ions are accelerated and analyzed by the mass analyzer. The spectrum is recorded, showing the mass-to-charge ratio (m/z) of the parent ion and any fragment ions.
Visualizations
5.1. Experimental Workflow
The following diagram illustrates the general workflow for the spectral analysis of this compound.
Caption: Workflow for ¹H-NMR and FAB-MS analysis.
5.2. Proposed FAB-MS Fragmentation Pathway
The following diagram illustrates a proposed fragmentation pathway for this compound based on its structure and known fragmentation behaviors of similar compounds.
Caption: Proposed FAB-MS fragmentation of this compound.
An In-depth Technical Guide to the Physical Characteristics of 4-Nitroisoindolin-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical characteristics of 4-Nitroisoindolin-1-one, a key intermediate in pharmaceutical synthesis. The document details its melting and boiling points, supported by established experimental protocols for their determination.
Core Physical Properties
This compound is a solid, typically appearing as a white to light yellow powder. Its stability and physical state at ambient temperature are crucial for its handling, storage, and application in synthetic chemistry.
Quantitative Data Summary
The physical properties of this compound are summarized in the table below. It is important to note the discrepancies in reported melting and boiling points across different sources, which may be attributable to variations in experimental conditions or sample purity.
| Physical Property | Value | Source |
| Melting Point | 190-195 °C | Not specified |
| 235.4-236.7 °C | Not specified | |
| Boiling Point | 488.773 °C at 760 mmHg | Not specified |
| Not available | Not specified | |
| Molecular Formula | C₈H₆N₂O₃ | Multiple sources |
| Molecular Weight | 178.14 g/mol | Multiple sources |
| Density | 1.45 g/cm³ | Not specified |
| Appearance | White to light yellow powder | Not specified |
Experimental Protocols
The determination of accurate melting and boiling points is fundamental for the characterization of a chemical compound. The following are detailed methodologies for these key experiments, adaptable for this compound.
Melting Point Determination (Capillary Method)
The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. A sharp melting point range is often indicative of high purity.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
-
Heating medium (e.g., mineral oil for Thiele tube)
Procedure:
-
Sample Preparation: A small amount of finely powdered this compound is introduced into the open end of a capillary tube and packed down to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in the heating bath of the melting point apparatus.
-
Heating: The sample is heated gradually, with the temperature increase rate slowed to 1-2 °C per minute as the expected melting point is approached.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transformed into a liquid is recorded as the end of the melting range.
Boiling Point Determination (Thiele Tube Method)
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.
Apparatus:
-
Thiele tube
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating source (e.g., Bunsen burner)
-
Liquid paraffin or other suitable heating oil
Procedure:
-
Sample Preparation: A small amount of the liquid sample is placed in the fusion tube. The capillary tube is then placed inside the fusion tube with the open end downwards.
-
Apparatus Setup: The fusion tube is attached to a thermometer and immersed in the Thiele tube containing the heating oil.
-
Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then stopped. The temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.[1]
References
The Synthesis of Lenalidomide: A Technical Guide to Key Intermediates
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core synthetic pathways to Lenalidomide, a crucial immunomodulatory drug. The focus of this whitepaper is on the key intermediates, their synthesis, and the critical experimental parameters involved. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the development and manufacturing of this significant therapeutic agent.
Overview of the Synthetic Strategy
The most common and industrially scalable synthesis of Lenalidomide is a multi-step process that hinges on the formation of key intermediates. The general strategy involves the construction of the substituted isoindolinone ring and the chiral 3-aminopiperidine-2,6-dione moiety, followed by their coupling and final reduction. The primary key intermediates in this pathway are:
-
3-Aminopiperidine-2,6-dione hydrochloride : The chiral building block derived from L-glutamine.
-
Methyl 2-methyl-3-nitrobenzoate : A key precursor for the isoindolinone ring.
-
Methyl 2-(bromomethyl)-3-nitrobenzoate : An activated intermediate for the cyclization reaction.
-
3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione : The direct nitro precursor to Lenalidomide.
The overall synthetic pathway can be visualized as follows:
Synthesis of 3-Aminopiperidine-2,6-dione Hydrochloride
This key chiral intermediate is typically prepared from the readily available amino acid, L-glutamine, in a three-step process involving protection, cyclization, and deprotection.
Experimental Protocols
Step 1: Synthesis of N-(tert-Butoxycarbonyl)-L-glutamine
In an alkaline medium, L-glutamine is reacted with di-tert-butyl dicarbonate (Boc anhydride) to protect the amino group.[1]
Step 2: Synthesis of (S)-3-(tert-Butoxycarbonylamino)piperidine-2,6-dione
The protected L-glutamine undergoes cyclization in anhydrous conditions, often catalyzed by a coupling agent like N,N'-carbonyldiimidazole and a catalyst such as 4-dimethylaminopyridine (DMAP).[1]
Step 3: Synthesis of (S)-3-aminopiperidine-2,6-dione hydrochloride
The Boc-protected intermediate is deprotected in an acidic medium, such as hydrochloric acid in ethyl acetate, to yield the desired product as its hydrochloride salt.[1]
Quantitative Data
| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | L-Glutamine | Boc Anhydride, Base | Dioxane/Water | Room Temp | 12-16 | >90 |
| 2 | N-Boc-L-Glutamine | N,N'-Carbonyldiimidazole, DMAP | THF | Reflux | 4-6 | ~85 |
| 3 | N-Boc-3-aminopiperidine-2,6-dione | HCl | Ethyl Acetate | 0 - Room Temp | 2-4 | >95 |
Synthesis of Methyl 2-(bromomethyl)-3-nitrobenzoate
This intermediate forms the backbone of the isoindolinone ring of Lenalidomide. Its synthesis starts from 2-methyl-3-nitrobenzoic acid.
Experimental Protocols
Step 1: Synthesis of Methyl 2-methyl-3-nitrobenzoate
2-Methyl-3-nitrobenzoic acid is esterified, commonly using methanol in the presence of a strong acid catalyst like sulfuric acid or thionyl chloride.
Step 2: Synthesis of Methyl 2-(bromomethyl)-3-nitrobenzoate
The methyl group of methyl 2-methyl-3-nitrobenzoate is brominated. A common method is free-radical bromination using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) in a suitable solvent.[2][3][4]
Quantitative Data
| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2-Methyl-3-nitrobenzoic acid | Methanol, H₂SO₄ | Methanol | Reflux | 4-8 | >95 |
| 2 | Methyl 2-methyl-3-nitrobenzoate | NBS, AIBN | Acetonitrile | 55-75 | 12-15 | ~80-90 |
Synthesis of 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione
This penultimate intermediate is formed by the coupling of the two previously synthesized key intermediates.
Experimental Protocol
Methyl 2-(bromomethyl)-3-nitrobenzoate is reacted with 3-aminopiperidine-2,6-dione hydrochloride in the presence of a base, such as triethylamine, in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[5][6] The reaction proceeds via an initial alkylation followed by an intramolecular cyclization to form the isoindolinone ring.
Quantitative Data
| Starting Materials | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methyl 2-(bromomethyl)-3-nitrobenzoate, 3-Aminopiperidine-2,6-dione HCl | Triethylamine | DMF/DMSO | 50-55 | 12 | ~90 |
Synthesis of Lenalidomide
The final step in the synthesis is the reduction of the nitro group of the penultimate intermediate to an amino group.
Experimental Protocol
The most common method for this transformation is catalytic hydrogenation. 3-(4-Nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione is hydrogenated using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[5] Various solvents can be used, including N-methyl-2-pyrrolidone (NMP), methanol, or mixtures thereof.[5] Alternative, metal-free reduction methods using reagents like iron in the presence of ammonium chloride have also been developed.[7]
Quantitative Data
| Starting Material | Catalyst | Solvent | H₂ Pressure (psi) | Temperature (°C) | Time (h) | Yield (%) |
| 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione | 10% Pd/C | NMP | 60-100 | Room Temp | 6-12 | >90 |
| 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione | 10% Pd/C | Methanol/DMF | 50 | Room Temp | ~5 | ~85-95 |
Conclusion
The synthesis of Lenalidomide is a well-established process that relies on the efficient preparation of several key intermediates. Understanding the detailed methodologies and quantitative aspects of each synthetic step is crucial for process optimization, impurity profiling, and ensuring the production of high-quality active pharmaceutical ingredients. This guide provides a foundational understanding of these critical aspects for professionals in the field of drug development and manufacturing.
References
- 1. CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride - Google Patents [patents.google.com]
- 2. US20180334443A1 - An improved process for synthesis of lenalidomide - Google Patents [patents.google.com]
- 3. Methyl 2-bromomethyl-3-nitrobenzoate | 98475-07-1 [chemicalbook.com]
- 4. US10392364B2 - Process for synthesis of lenalidomide - Google Patents [patents.google.com]
- 5. WO2016024286A2 - An improved process for synthesis of lenalidomide - Google Patents [patents.google.com]
- 6. 3-(4-Nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione | 827026-45-9 [chemicalbook.com]
- 7. WO2015057043A1 - A process for the preparation of lenalidomide - Google Patents [patents.google.com]
Methodological & Application
One-Pot Synthesis of Isoindolin-1-one Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoindolin-1-one derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules and natural products. Their wide-ranging pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective properties, have established them as privileged scaffolds in medicinal chemistry and drug discovery. Traditional multi-step syntheses of these compounds can be time-consuming and often result in lower overall yields. One-pot synthesis methodologies offer an efficient and atom-economical alternative, allowing for the construction of complex molecular architectures from simple starting materials in a single reaction vessel. This approach minimizes waste, reduces purification steps, and accelerates the discovery of novel isoindolin-1-one-based therapeutic agents.
These application notes provide detailed protocols for three distinct and effective one-pot methods for synthesizing isoindolin-1-one derivatives, complete with quantitative data and mechanistic insights to aid researchers in their synthetic endeavors.
General Experimental Workflow
The following diagram illustrates a generalized workflow for the one-pot synthesis of isoindolin-1-one derivatives. The specific reagents and conditions will vary depending on the chosen synthetic protocol.
Caption: General workflow for one-pot synthesis of isoindolin-1-ones.
I. Tandem Reaction of Ester-Functionalized Aziridines with Secondary Amines
This metal-free approach provides a highly efficient route to a variety of isoindolin-1-one derivatives through a sequential ring-opening of an aziridine and lactamization.
Experimental Protocol
Materials:
-
Ester-functionalized aziridine (1.0 equiv)
-
Secondary amine (3.5 equiv)
-
Toluene
-
Ethyl acetate (EtOAc)
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer with a heating plate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of the ester-functionalized aziridine (1.0 equiv) in toluene (0.12 M), add the secondary amine (3.5 equiv).
-
Stir the reaction mixture at 50 °C for 4 hours.
-
After cooling to room temperature, add brine to the reaction mixture.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, dry over MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired isoindolin-1-one derivative.
Proposed Reaction Mechanism
protocol for synthesis of 4-Nitroisoindolin-1-one from methyl 2-(bromomethyl)-3-nitrobenzoate
Application Note: Synthesis of 4-Nitroisoindolin-1-one
Introduction
This compound is a valuable chemical intermediate, primarily utilized in the synthesis of pharmaceutical compounds.[1][2][3] Its structure serves as a key building block for more complex molecules, notably in the development of therapeutic agents.[1] This document outlines a detailed protocol for the synthesis of this compound via the intramolecular cyclization of methyl 2-(bromomethyl)-3-nitrobenzoate. The described method is a robust and efficient one-pot reaction that provides a direct route to this important scaffold.
The starting material, methyl 2-(bromomethyl)-3-nitrobenzoate, is an organic ester derivative that contains two reactive sites: an ester group and a benzyl bromide.[4] The protocol leverages these features by introducing a nitrogen nucleophile, which initiates an intramolecular reaction to form the desired five-membered lactam ring of the isoindolinone core.
Physicochemical Properties
A summary of the physicochemical data for the starting material and the final product is provided below for reference.
Table 1: Physicochemical Data of Key Compounds
| Property | Methyl 2-(bromomethyl)-3-nitrobenzoate | This compound |
| CAS Number | 98475-07-1[5][6] | 366452-97-3[1][7] |
| Molecular Formula | C₉H₈BrNO₄[5][6] | C₈H₆N₂O₃[1][7] |
| Molecular Weight | 274.07 g/mol [5][6] | 178.14 g/mol [1][7] |
| Appearance | White to light yellow powder | White to light yellow powder[1] |
| Melting Point | 72-74 °C | Not specified |
| Boiling Point | 370.9 °C at 760 mmHg | 488.773 °C at 760 mmHg[1] |
| Density | 1.624 g/cm³ | 1.45 g/cm³[1] |
| Solubility | Soluble in chloroform, slightly soluble in methanol | Not specified |
Experimental Protocol
This protocol details the synthesis of this compound through the ammonia-mediated cyclization of methyl 2-(bromomethyl)-3-nitrobenzoate. The reaction proceeds via nucleophilic attack of ammonia on the benzylic bromide, followed by an intramolecular aminolysis of the methyl ester to form the lactam.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| Methyl 2-(bromomethyl)-3-nitrobenzoate | C₉H₈BrNO₄ | 274.07 | 5.00 g | 18.24 |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 130 mL | - |
| Ammonium Hydroxide (30% aq. solution) | NH₄OH | 35.04 | 18 mL | ~150 |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed | - |
| 2M Citric Acid | C₆H₈O₇ | 192.12 | As needed | - |
| Magnesium Sulfate (anhydrous) | MgSO₄ | 120.37 | As needed | - |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As needed | - |
| Silica Gel (for column chromatography) | SiO₂ | 60.08 | As needed | - |
Procedure
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add methyl 2-(bromomethyl)-3-nitrobenzoate (5.00 g, 18.24 mmol).
-
Add anhydrous tetrahydrofuran (130 mL) to the flask to dissolve the starting material.
-
Cool the resulting solution to 0 °C using an ice-water bath.
-
-
Reagent Addition:
-
While stirring at 0 °C, slowly add 30% aqueous ammonium hydroxide (18 mL) to the reaction mixture.
-
Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
-
Reaction Progression:
-
Stir the mixture vigorously at room temperature under a nitrogen atmosphere for 18 hours.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 1:1 Hexane:Ethyl Acetate).
-
-
Work-up and Extraction:
-
After 18 hours, remove the solvent (THF) by evaporation under reduced pressure using a rotary evaporator.
-
Partition the resulting residue between ethyl acetate (100 mL) and 2M citric acid (100 mL).
-
Separate the organic layer. Wash the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine all organic layers and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure to yield a crude solid or oil.
-
Purify the crude product by flash column chromatography on silica gel. Elute with a solvent gradient (e.g., starting with 100% Dichloromethane and gradually increasing the polarity with Methanol) to isolate the final product.
-
-
Final Product:
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a white to light yellow solid.
-
Reaction Visualization
The overall synthetic workflow and the underlying chemical transformation are illustrated below.
Figure 1. Experimental workflow for the synthesis of this compound.
Figure 2. Chemical reaction scheme for the intramolecular cyclization.
References
- 1. innospk.com [innospk.com]
- 2. benchchem.com [benchchem.com]
- 3. 4-Bromoisoindolin-1-one: Applications of in Pharmaceutical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 4. Methyl 2-bromomethyl-3-nitrobenzoate | 98475-07-1 [chemicalbook.com]
- 5. Methyl 2-(Bromomethyl)-3-nitrobenzoate | CAS Number 98475-07-1 [klivon.com]
- 6. Methyl 2-(bromomethyl)-3-nitrobenzoate | C9H8BrNO4 | CID 1487795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-nitro-2,3-dihydro-1H-isoindol-1-one | C8H6N2O3 | CID 21961387 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Evaluation of PARP-1 Inhibitors Utilizing a 4-Nitroisoindolin-1-one Scaffolding Approach
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and evaluation of potent Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors, starting from the versatile building block, 4-Nitroisoindolin-1-one. The protocols detailed herein are intended to facilitate the development of novel therapeutics targeting DNA damage response pathways, particularly relevant in oncology.
Introduction
Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the base excision repair (BER) pathway, responsible for detecting and signaling single-strand DNA breaks.[1] Inhibition of PARP-1 has emerged as a clinically validated strategy in cancer therapy, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. This concept, known as synthetic lethality, has led to the approval of several PARP-1 inhibitors for the treatment of ovarian, breast, and other cancers.[2]
The isoindolinone scaffold has been identified as a privileged structure in the design of potent and selective PARP-1 inhibitors. This document outlines a synthetic route to a key class of isoindolinone-based PARP-1 inhibitors, starting from this compound. The protocols cover the chemical synthesis and subsequent biological evaluation of these compounds.
Synthetic Strategy
The overall synthetic strategy involves a two-step process starting from this compound:
-
Reduction of the Nitro Group: The nitro group at the 4-position of the isoindolinone core is reduced to a primary amine, yielding the key intermediate, 4-aminoisoindolin-1-one.
-
Amide Coupling: The resulting amine is then coupled with a suitable carboxylic acid, typically a protected piperidine-4-carboxylic acid, to introduce the desired side chain that interacts with the PARP-1 active site. Subsequent deprotection affords the final PARP-1 inhibitor.
Experimental Protocols
Protocol 1: Synthesis of 4-Aminoisoindolin-1-one
This protocol describes the reduction of this compound to 4-aminoisoindolin-1-one via catalytic hydrogenation.
Materials:
-
This compound
-
Palladium on carbon (10 wt%)
-
Ethanol (or Methanol)
-
Hydrogen gas
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in ethanol.
-
Carefully add 10% Palladium on carbon (typically 5-10 mol% Pd).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield 4-aminoisoindolin-1-one. The crude product can be used in the next step without further purification or can be purified by crystallization or column chromatography if necessary.
Protocol 2: Synthesis of 4-(Piperidine-4-carboxamido)isoindolin-1-one
This protocol details the amide coupling of 4-aminoisoindolin-1-one with N-Boc-piperidine-4-carboxylic acid, followed by deprotection of the Boc group.
Materials:
-
4-Aminoisoindolin-1-one
-
N-Boc-piperidine-4-carboxylic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
Step 1: Amide Coupling
-
Dissolve 4-aminoisoindolin-1-one (1.0 eq) and N-Boc-piperidine-4-carboxylic acid (1.1 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.
-
Add HATU (1.2 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the N-Boc protected intermediate.
Step 2: Boc Deprotection
-
Dissolve the N-Boc protected intermediate in DCM.
-
Add an excess of TFA (e.g., 20% v/v in DCM) or a solution of HCl in dioxane (e.g., 4M).
-
Stir the reaction at room temperature until the deprotection is complete (monitored by TLC or LC-MS).
-
Remove the solvent and excess acid under reduced pressure.
-
The resulting crude product can be purified by crystallization, precipitation, or preparative HPLC to yield the final PARP-1 inhibitor as a salt (e.g., TFA or HCl salt).
Biological Evaluation Protocols
Protocol 3: In Vitro PARP-1 Enzymatic Assay
This protocol describes a common method to determine the IC50 value of a test compound against PARP-1 enzymatic activity.[1]
Principle:
The assay measures the incorporation of biotinylated NAD+ onto histone proteins, which are coated on a microplate. The amount of incorporated biotin is then quantified using a streptavidin-HRP conjugate and a chemiluminescent or colorimetric substrate.
Procedure:
-
Coat a 96-well plate with histone proteins and block non-specific binding sites.
-
Prepare serial dilutions of the test compound.
-
In each well, add the PARP-1 enzyme, activated DNA (to stimulate the enzyme), and the test compound at various concentrations.
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate the plate to allow the enzymatic reaction to proceed.
-
Wash the plate to remove unbound reagents.
-
Add streptavidin-HRP conjugate and incubate.
-
Wash the plate and add a suitable HRP substrate (e.g., TMB for colorimetric or a luminol-based substrate for chemiluminescence).
-
Measure the signal using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 4: Cellular PAR Assay
This protocol assesses the ability of an inhibitor to suppress PARP activity within cells.
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the PARP-1 inhibitor for a specified time.
-
Induce DNA damage (e.g., with H₂O₂ or another DNA damaging agent) to activate PARP-1.
-
Fix the cells and permeabilize them.
-
Incubate with an antibody specific for poly(ADP-ribose) (PAR).
-
Incubate with a labeled secondary antibody.
-
Quantify the PAR levels using an appropriate detection method (e.g., immunofluorescence microscopy or an in-cell Western assay).
-
Determine the IC50 value for cellular PARP inhibition.
Protocol 5: γH2AX Western Blotting
This protocol is used to detect the formation of γH2AX, a marker of DNA double-strand breaks, which are expected to accumulate in BRCA-deficient cells treated with a PARP inhibitor.[3]
Procedure:
-
Treat BRCA-proficient and BRCA-deficient cells with the test compound for a set period.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with a primary antibody against γH2AX.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize the results.
Data Presentation
The following table summarizes representative quantitative data for isoindolinone-based PARP-1 inhibitors.
| Compound ID | PARP-1 IC50 (nM) | Cellular PAR IC50 (nM) | BRCA1-mutant Cell Line GI50 (nM) |
| Inhibitor A | 5 | 20 | 15 |
| Inhibitor B | 12 | 55 | 40 |
| Inhibitor C | 2 | 10 | 8 |
| Olaparib | 5 | 10 | 10 |
Data is representative and may vary depending on the specific assay conditions and cell lines used.
Signaling Pathway
In normal cells, PARP-1 detects single-strand DNA breaks and initiates the Base Excision Repair (BER) pathway, leading to DNA repair and cell survival. PARP-1 inhibitors block this process. In cells with deficient homologous recombination (like BRCA-mutated cancers), the accumulation of unrepaired single-strand breaks leads to the formation of double-strand breaks during replication. The inability to repair these double-strand breaks results in cell death, a phenomenon known as synthetic lethality.
References
Application of 4-Nitroisoindolin-1-one in Medicinal Chemistry: A-Pillar in the Synthesis of PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitroisoindolin-1-one is a pivotal heterocyclic building block in medicinal chemistry, primarily serving as a key intermediate in the synthesis of a variety of biologically active molecules. Its chemical structure, featuring a nitro group on the isoindolinone core, allows for versatile functionalization, making it a valuable precursor for the development of targeted therapeutics. This application note details the significant role of this compound in the synthesis of potent Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that has revolutionized the treatment of certain cancers.
The isoindolinone scaffold, derived from this compound, is structurally analogous to the nicotinamide moiety of nicotinamide adenine dinucleotide (NAD+). This mimicry facilitates competitive inhibition at the catalytic site of PARP enzymes, which are crucial for DNA repair. By inhibiting PARP, particularly in cancer cells with deficient homologous recombination repair pathways (e.g., those with BRCA1/2 mutations), these inhibitors can induce synthetic lethality, leading to targeted cell death.[1]
This document provides detailed synthetic protocols starting from this compound, quantitative data on the biological activity of the resulting PARP inhibitors, and an overview of the relevant biological pathways and experimental assays.
Data Presentation: Potency of Isoindolinone-Based PARP1 Inhibitors
The following table summarizes the in vitro inhibitory activity of representative isoindolinone-based PARP1 inhibitors, showcasing the potency that can be achieved using derivatives of the this compound scaffold.
| Compound ID | Target | IC50 (nM) | Cell-based IC50 (nM) in BRCA-deficient cells | Reference |
| Olaparib | PARP1 | 5 | - | [2] |
| Niraparib | PARP1 | 7 | - | [2] |
| Talazoparib | PARP1 | 1 | - | [2] |
| Isoindolinone Derivative 1 | PARP1 | < 10 | - | [2][3] |
| Isoindolinone Derivative 2 | PARP1 | < 50 | - | [2][3] |
| Isoindolinone Derivative 3 | PARP1 | < 100 | - | [2][3] |
Note: IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of PARP1 by 50%. The cell-based IC50 indicates the potency in a cellular context.
Experimental Protocols
The synthesis of potent isoindolinone-based PARP inhibitors from this compound typically involves a two-stage process: reduction of the nitro group to a primary amine, followed by coupling with a suitable carboxylic acid or other electrophilic partner.
Stage 1: Synthesis of 4-Amino-2,3-dihydroisoindol-1-one
This protocol describes the reduction of the nitro group of this compound to form the key amine intermediate.
Materials:
-
This compound
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl, for workup)
-
Sodium bicarbonate (NaHCO₃, for workup)
-
Ethyl acetate (EtOAc, for extraction)
-
Magnesium sulfate (MgSO₄, for drying)
Procedure:
-
To a stirred suspension of this compound in a mixture of ethanol and water, add ammonium chloride followed by iron powder.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Acidify the aqueous residue with hydrochloric acid and wash with ethyl acetate to remove any non-polar impurities.
-
Basify the aqueous layer with a saturated solution of sodium bicarbonate until a precipitate forms.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-Amino-2,3-dihydroisoindol-1-one.
Stage 2: Synthesis of an Isoindolinone-Based PARP Inhibitor
This protocol outlines the coupling of 4-Amino-2,3-dihydroisoindol-1-one with a carboxylic acid to form a representative PARP inhibitor.
Materials:
-
4-Amino-2,3-dihydroisoindol-1-one
-
Substituted benzoic acid (e.g., 4-(piperidine-1-carbonyl)benzoic acid)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
Lithium chloride (LiCl)
-
Water (H₂O)
-
Ethyl acetate (EtOAc, for extraction)
-
Brine (for washing)
-
Sodium sulfate (Na₂SO₄, for drying)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 4-Amino-2,3-dihydroisoindol-1-one and the substituted benzoic acid in anhydrous DMF.
-
Add DIPEA to the solution, followed by the coupling reagent HATU.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water, which may cause the product to precipitate.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the final isoindolinone-based PARP inhibitor.
In Vitro PARP1 Inhibition Assay Protocol
This protocol describes a general method for determining the IC50 value of a test compound against the PARP1 enzyme.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone H1 (substrate)
-
NAD⁺ (cofactor)
-
Biotinylated NAD⁺ (for detection)
-
Activated DNA
-
Assay buffer (e.g., Tris-HCl with MgCl₂ and DTT)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
96-well plates (high-binding)
-
Plate reader
Procedure:
-
Coat a 96-well plate with Histone H1 and incubate overnight.
-
Wash the plate to remove unbound histone.
-
Prepare serial dilutions of the test compound (e.g., the synthesized PARP inhibitor) in the assay buffer.
-
In each well, add the PARP1 enzyme, activated DNA, NAD⁺, a small amount of biotinylated NAD⁺, and the test compound at various concentrations. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubate the plate to allow the PARPylation reaction to proceed.
-
Wash the plate to remove unreacted components.
-
Add Streptavidin-HRP conjugate to each well and incubate. This will bind to the biotinylated PAR chains on the histone substrate.
-
Wash the plate again.
-
Add TMB substrate and incubate until a color change is observed.
-
Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Mandatory Visualizations
Caption: PARP1 Inhibition Signaling Pathway.
References
Application Notes and Protocols for Ultrasonic-Assisted Synthesis of Isoindolin-1-ones
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the experimental setup and protocol for the ultrasonic-assisted synthesis of isoindolin-1-ones. This method offers a green and efficient alternative to conventional synthetic routes, often resulting in shorter reaction times, higher yields, and milder reaction conditions.[1][2]
Introduction
Isoindolin-1-ones are a class of nitrogen-containing heterocyclic compounds that form the core structure of many biologically active molecules and natural products. The application of ultrasound in the synthesis of these scaffolds has been shown to be superior to conventional heating methods, providing enhanced reaction rates and yields.[2] Sonochemistry, the application of ultrasound to chemical reactions, utilizes the phenomenon of acoustic cavitation to create localized high-pressure and high-temperature zones, which accelerates the reaction.[1][3] This technique is considered a green chemistry approach as it often reduces the need for harsh reagents and solvents.[1][4]
Experimental Setup
The ultrasonic-assisted synthesis of isoindolin-1-ones is typically carried out using a high-intensity ultrasonic probe or an ultrasonic bath. The general setup consists of the following components:
-
Ultrasonic Processor: An ultrasonic generator with a converter (probe) or an ultrasonic bath with a specified frequency and power output.
-
Reaction Vessel: A standard round-bottom flask or a specialized reaction vessel.
-
Temperature Control: A water bath or cooling system to maintain the desired reaction temperature.
-
Stirring: A magnetic stirrer and stir bar to ensure homogeneity of the reaction mixture.
Caption: Key components of the ultrasonic-assisted synthesis setup.
Experimental Protocols
Two primary ultrasonic-assisted methods for the synthesis of isoindolin-1-ones are detailed below.
Protocol 1: One-Pot Synthesis of 3-Substituted Isoindolin-1-ones
This protocol is adapted from the one-pot synthesis of 3-substituted-isoindolin-1-ones from (Z)-3-benzylideneisobenzofuran-1(3H)-ones and primary amines.[2]
Materials:
-
(Z)-3-benzylideneisobenzofuran-1(3H)-one (starting material)
-
Primary amine (e.g., butylamine, phenethylamine)
-
Acetonitrile (MeCN) or iso-Propanol (i-PrOH) (solvent)
-
p-Toluenesulfonic acid (p-TSA) (catalyst)
-
Sodium cyanoborohydride (NaBH3CN) (reducing agent)
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve (Z)-3-benzylideneisobenzofuran-1(3H)-one (0.5 mmol) and the primary amine (1.0 mmol) in the chosen solvent (1-2 mL).
-
First Step - Ultrasound Irradiation: Place the flask in an ultrasonic bath or immerse the ultrasonic probe into the solution. Irradiate the mixture at a specified frequency (e.g., 40-47 kHz) and power (e.g., 35-350 W) at 50 °C for 30 minutes.[2][5]
-
Second Step - Reduction: After the initial irradiation, add p-TSA (10 equiv.) and NaBH3CN (3 equiv.) to the reaction mixture.
-
Continued Irradiation: Continue the ultrasonic irradiation under the same conditions for an additional 60 minutes.
-
Work-up and Purification: Upon completion, cool the reaction mixture and quench with a suitable reagent. Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure. Purify the crude product by column chromatography.
Caption: Workflow for the one-pot synthesis of 3-substituted isoindolin-1-ones.
Protocol 2: Synthesis of 3-Hydroxyisoindolin-1-ones
This protocol describes the synthesis of 3-hydroxyisoindolin-1-ones from 3-alkylidenephtalides under ultrasonic irradiation.[5][6][7]
Materials:
-
(Z)-3-Alkylideneisobenzofuran-1(3H)-one (starting material)
-
Primary amine (e.g., n-butylamine)
-
iso-Propanol (i-PrOH) (solvent)
Procedure:
-
Reactant Preparation: In a round-bottom flask, combine the (Z)-3-alkylideneisobenzofuran-1(3H)-one (0.5 mmol) and the primary amine (1.0 mmol) in iso-propanol (2 mL).
-
Ultrasonic Irradiation: Place the flask in an ultrasonic bath and irradiate the mixture at a frequency of 47 kHz and a power of 35 W at 50 °C for 30 minutes.[5]
-
Monitoring and Completion: Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up and Purification: Once the starting material is consumed, cool the reaction mixture. The product may precipitate upon cooling and can be collected by filtration. If not, concentrate the solvent and purify the residue by column chromatography.
Data Presentation
The following tables summarize the quantitative data from representative ultrasonic-assisted syntheses of isoindolin-1-ones.
Table 1: Optimization of One-Pot Synthesis of 3-Substituted-Isoindolin-1-ones [2]
| Entry | Reducing Agent (equiv.) | Catalyst (equiv.) | Time (1st + 2nd step) | Yield (%) |
| 1 | NaBH4 (3) | p-TSA (10) | 30 min + 60 min | 75 |
| 2 | NaBH3CN (3) | p-TSA (10) | 30 min + 60 min | 86 |
| 3 | NaBH(OAc)3 (3) | p-TSA (10) | 30 min + 60 min | 81 |
| 4 | NaBH3CN (3) | Acetic Acid (10) | 30 min + 60 min | 65 |
| 5 | NaBH3CN (3) | - | 30 min + 60 min | 40 |
Reaction conditions: (Z)-3-benzylideneisobenzofuran-1(3H)-one (0.5 mmol), butylamine (1.0 mmol), solvent, ultrasound (40 kHz, 350 W), 50 °C.
Table 2: Comparison of Ultrasonic vs. Conventional Heating for Synthesis of 3-Hydroxyisoindolin-1-ones [5]
| Entry | Method | Temperature (°C) | Time | Yield (%) |
| 1 | Ultrasound | 50 | 30 min | 93 |
| 2 | Conventional Heating | 50 | 5 h | 60 |
| 3 | Ultrasound | 25 | 30 min | 75 |
| 4 | Conventional Heating | 25 | 5 h | 30 |
Reaction conditions: (Z)-3-benzylideneisobenzofuran-1(3H)-one (0.5 mmol), n-butylamine (1.0 mmol), i-PrOH (2 mL). Ultrasound: 47 kHz, 35 W.
Plausible Reaction Mechanism
The proposed mechanism for the one-pot synthesis of 3-substituted-isoindolin-1-ones involves several steps. Initially, the primary amine undergoes a nucleophilic addition to the 3-alkylidenephtalide to form an enol intermediate, which then tautomerizes to a more stable keto form. This is followed by an intramolecular nucleophilic addition to yield a 3-hydroxyisoindolin-1-one intermediate. In the presence of an acid catalyst, this intermediate generates an N-acyliminium ion, which is then reduced by the hydride source to afford the final 3-substituted-isoindolin-1-one.[2]
Caption: Plausible reaction pathway for the synthesis of isoindolin-1-ones.
Advantages of the Ultrasonic Method
The use of ultrasound in the synthesis of isoindolin-1-ones offers several key advantages over traditional methods:[1][2][3][8]
-
Increased Reaction Rates: Significantly shorter reaction times are often observed.
-
Higher Yields: Improved product yields are frequently achieved.
-
Milder Conditions: Reactions can often be carried out at lower temperatures.
-
Energy Efficiency: Reduced energy consumption compared to prolonged heating.
-
Green Chemistry: Minimizes the use of hazardous solvents and reagents.
These application notes and protocols provide a comprehensive guide for researchers interested in utilizing ultrasonic-assisted synthesis for the efficient and environmentally friendly production of isoindolin-1-ones. The detailed methodologies and comparative data should facilitate the adoption of this powerful technique in both academic and industrial research settings.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. Ultrasound-assisted-one-pot synthesis and antiplasmodium evaluation of 3-substituted-isoindolin-1-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hielscher.com [hielscher.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rjpn.org [rjpn.org]
Application Note: High-Performance Liquid Chromatography for Purity Assessment of 4-Nitroisoindolin-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a precise and reliable High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 4-Nitroisoindolin-1-one, a key intermediate in pharmaceutical synthesis.[1][2] The described protocol outlines the necessary reagents, instrumentation, and chromatographic conditions for the accurate quantification of this compound and the detection of potential impurities. This method is crucial for ensuring the quality and consistency of this compound in research and drug development settings.
Introduction
This compound is a versatile chemical intermediate utilized in the synthesis of various pharmaceutical compounds, including potent inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1).[2] Given its role in the development of therapeutic agents, a robust analytical method to determine its purity is of paramount importance. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds in a mixture, making it an ideal choice for this purpose.[3] This document provides a detailed protocol for the purity assessment of this compound using reverse-phase HPLC with UV detection.
Experimental Protocol
Materials and Reagents
-
This compound Reference Standard: Purity ≥98%[1]
-
Acetonitrile (ACN): HPLC grade
-
Phosphoric Acid (H₃PO₄): Analytical grade
-
Water: Deionized or HPLC grade
-
0.1% Phosphate Buffer: Prepared by adding 1 mL of phosphoric acid to 1000 mL of deionized water.
Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Column: Phenomenex Luna 5µ C18 (250mm × 4.6mm) or equivalent.[2]
-
Data acquisition and processing software.
Chromatographic Conditions
A summary of the HPLC operating parameters is provided in the table below.
| Parameter | Condition |
| Mobile Phase | Acetonitrile / 0.1% Phosphate Buffer (30:70, v/v)[2] |
| Column | Phenomenex Luna 5µ C18 (250mm × 4.6mm)[2] |
| Flow Rate | 1.0 mL/min[2] |
| Detection Wavelength | 230 nm[2] |
| Injection Volume | 10 µL |
| Column Temperature | Ambient (or controlled at 25 °C for better reproducibility) |
| Run Time | Approximately 10 minutes |
Standard and Sample Preparation
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample and prepare a 100 mL solution in the same manner as the standard solution.
Data Presentation
The purity of the this compound sample is determined by comparing the peak area of the main component in the sample chromatogram to that of the reference standard. The retention time of the target product is expected to be approximately 5.810 minutes under the specified conditions.[2]
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |
Table 2: Example Purity Calculation
| Sample ID | Peak Area (Main Peak) | Retention Time (min) | Purity (%) |
| Standard | 1250000 | 5.81 | 99.8 |
| Sample A | 1245000 | 5.82 | 99.4 |
Purity (%) = (Areasample / Areastandard) × (Concentrationstandard / Concentrationsample) × Puritystandard
Method Validation (Summary)
For regulatory purposes, the analytical method should be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.
Experimental Workflow Diagram
Caption: Workflow for the HPLC Purity Assessment of this compound.
Conclusion
The HPLC method described in this application note is a straightforward and effective tool for the purity assessment of this compound. The use of a common C18 column and a simple isocratic mobile phase makes this method easily transferable and applicable in most analytical laboratories. Adherence to this protocol will ensure reliable and accurate quality control of this compound, supporting its application in pharmaceutical research and development.
References
Application Notes and Protocols for the Synthesis of Substituted Isoindolin-1-one Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Substituted isoindolin-1-one derivatives are a significant class of heterocyclic compounds that form the core structure of numerous biologically active molecules and pharmaceutical agents. Their diverse therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective activities, have made the development of efficient synthetic methodologies a key focus in medicinal and synthetic chemistry. This document provides detailed application notes and protocols for several key procedures for creating substituted isoindolin-1-one derivatives, complete with quantitative data and workflow visualizations.
Synthetic Strategies
A variety of synthetic strategies have been developed to access the isoindolin-1-one scaffold. These can be broadly categorized into several approaches, including one-pot syntheses, transition-metal-catalyzed reactions, multi-component reactions, and cyclization reactions of functionalized precursors. The choice of method often depends on the desired substitution pattern, substrate availability, and desired scale of the reaction.
Protocol 1: One-Pot Synthesis from 2-Benzoylbenzoic Acid
This method provides an efficient, metal-free route to novel isoindolinone derivatives under mild conditions.[1]
Application Note:
This protocol is particularly advantageous for its operational simplicity, short reaction times, and environmentally friendly nature. It is suitable for the synthesis of N-sulfonated isoindolinone derivatives. The reaction proceeds via the formation of an N-sulfonyl isocyanate intermediate, which then undergoes intramolecular cyclization.
Experimental Protocol:
-
To a solution of 2-benzoylbenzoic acid (1.0 equivalent) in dichloromethane (10 mL), add a catalytic amount of trifluoroacetic acid.
-
Add chlorosulfonyl isocyanate (1.1 equivalents) dropwise to the solution.
-
Stir the mixture at room temperature for 2 hours.
-
Add the corresponding alcohol (e.g., ethanol, 1 mL) to the reaction mixture.
-
Continue stirring at room temperature for an additional 1 hour.
-
Remove the volatile components under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
Quantitative Data:
| Starting Material | Product | Yield (%) | Reference |
| 2-Benzoylbenzoic acid & Ethanol | Ethyl 1-hydroxy-3-oxo-1-phenylisoindoline-2-sulfonate | 95 | [1] |
Reaction Workflow:
Caption: One-Pot Synthesis Workflow.
Protocol 2: Transition Metal-Catalyzed C-H Activation and Annulation
Transition metal catalysis, particularly with rhodium, offers a powerful and atom-economical method for synthesizing 3-substituted isoindolin-1-ones from benzamides and coupling partners like alkenes or alkynes.[2]
Application Note:
This method is highly versatile for creating a wide range of C3-substituted isoindolinones. The reaction proceeds through a directed C-H activation at the ortho-position of the benzamide, followed by insertion of the coupling partner and intramolecular cyclization. The choice of catalyst, oxidant, and reaction conditions is crucial for achieving high yields and selectivity.
Experimental Protocol (General):
-
In a sealed reaction vessel, combine the N-substituted benzamide (1.0 equivalent), the alkene or alkyne coupling partner (1.5-2.0 equivalents), a rhodium catalyst (e.g., [RhCp*Cl2]2, 2.5 mol%), and an oxidant (e.g., AgSbF6, 10 mol%).
-
Add a suitable solvent (e.g., 1,2-dichloroethane).
-
Heat the reaction mixture at a specified temperature (e.g., 80-120 °C) for a designated time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired 3-substituted isoindolin-1-one.
Signaling Pathway:
Caption: Rh-Catalyzed C-H Activation Pathway.
Protocol 3: Nucleophilic Addition to 2-Cyanobenzaldehyde
This protocol describes the synthesis of 3-aminoisoindolin-1-one derivatives through the reaction of 2-cyanobenzaldehyde with substituted 2-nitroanilines.[3][4]
Application Note:
This two-step, one-pot procedure is economical and provides fair to high yields of 3-((nitrophenyl)amino)isoindolin-1-one derivatives.[4] The reaction mechanism involves a nucleophilic addition of the aniline nitrogen to the aldehyde, followed by cyclization and rearrangement.[3]
Experimental Protocol:
-
Dissolve 2-cyanobenzaldehyde (2.50 mmol) and the desired 2-nitroaniline derivative (1.0 mmol) in dichloromethane (1 mL).
-
Warm the mixture for 1 minute to ensure complete dissolution of the starting materials.
-
Cool the reaction mixture to room temperature.
-
Add 0.4 mL of 5% KOH in methanol. The solution will turn red, and a yellow paste will form.
-
Collect the product by suction filtration.
-
Wash the collected solid with water and cold methanol to afford the purified product.
Quantitative Data:
| 2-Nitroaniline Derivative | Product | Yield (%) | Reference |
| 4-Methoxy-2-nitroaniline | 3-((4-Methoxy-2-nitrophenyl)amino)isoindolin-1-one | 83 | [3] |
| 5-Methoxy-2-nitroaniline | 3-((5-Methoxy-2-nitrophenyl)amino)isoindolin-1-one | 90 | [4] |
| 4-Chloro-2-nitroaniline | 3-((4-Chloro-2-nitrophenyl)amino)isoindolin-1-one | 79 | [3] |
| 2-Nitro-4-(trifluoromethyl)aniline | 3-((2-Nitro-4-(trifluoromethyl)phenyl)amino)isoindolin-1-one | 39 | [3] |
Experimental Workflow:
Caption: Nucleophilic Addition Workflow.
Protocol 4: Ultrasonic-Assisted Synthesis from 3-Alkylidenephthalides
Ultrasound irradiation provides a sustainable and efficient method for the synthesis of 3-hydroxyisoindolin-1-ones and other functionalized isoindolin-1-ones from 3-alkylidenephthalides and primary amines.[5]
Application Note:
This method is characterized by high efficiency, high yields, and short reaction times. It is a practical approach that can be performed on a multigram scale and allows for the synthesis of various isoindolin-1-one motifs.[5] The use of ultrasound enhances the reaction rate, leading to improved outcomes compared to conventional heating.
Experimental Protocol (General):
-
In a suitable reaction vessel, combine the 3-alkylidenephthalide (1.0 equivalent) and the primary amine (1.2 equivalents) in a solvent such as ethanol.
-
Place the reaction vessel in an ultrasonic bath.
-
Irradiate the mixture with ultrasound at a specified frequency and power at room temperature for a period of 15-60 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Logical Relationship Diagram:
Caption: Ultrasound-Assisted Synthesis Logic.
Conclusion
The synthesis of substituted isoindolin-1-one derivatives can be achieved through a variety of effective methods. The protocols outlined in this document provide a starting point for researchers to explore the synthesis of these valuable compounds. The choice of a specific protocol will be guided by the desired substitution pattern, available starting materials, and the required scale of the synthesis. Further optimization of the reaction conditions may be necessary to achieve the best results for specific substrates.
References
- 1. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isoindolin-1-one Synthesis via Indium-Mediated Reductive Condensation
For Researchers, Scientists, and Drug Development Professionals
Application Note: A Novel One-Pot Synthesis of Isoindolin-1-ones
The isoindolin-1-one scaffold is a crucial structural motif present in numerous biologically active compounds and natural products, exhibiting activities such as anti-cancer, anti-inflammatory, and immunomodulating properties.[1] Traditional synthetic routes often require multiple steps or harsh reaction conditions. A modern and efficient approach utilizes an indium-mediated reductive condensation of nitroarenes and o-phthalaldehyde to afford substituted isoindolin-1-ones in a one-pot process.[1][2]
This methodology presents a significant advancement in synthetic chemistry, offering an environmentally friendly and concise route to these valuable heterocyclic compounds.[1] By using nitro compounds as the nitrogen source, this method circumvents the need to pre-form and isolate primary amines, streamlining the synthetic process.[1] The reaction is promoted by indium powder in the presence of acetic acid and proceeds under reflux conditions in toluene, yielding the desired isoindolin-1-one derivatives with reasonable yields.[1][2] This indium-promoted reductive heterocyclization stands out for its operational simplicity and alignment with the principles of green chemistry.[1]
Reaction Mechanism
The proposed mechanism for this one-pot synthesis involves two key stages. Initially, the indium metal, activated by acetic acid, reduces the nitroarene to generate a primary amine intermediate in situ. Subsequently, this amine undergoes a condensation reaction with o-phthalaldehyde, followed by an intramolecular cyclization and oxidation to form the stable isoindolin-1-one ring system.
Caption: Proposed reaction pathway for the synthesis of isoindolin-1-ones.
Experimental Protocols
General Procedure for Indium-Mediated Synthesis of Isoindolin-1-ones
This protocol is adapted from the general procedure reported by Kim, B. H., et al. (2018).[1]
Materials:
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Nitroarene derivative (1.0 mmol)
-
o-Phthalaldehyde (1.0 mmol)
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Indium powder (460 mg, 4.0 mmol)
-
Acetic acid (AcOH) (0.57 mL, 10 mmol)
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Toluene (5 mL total)
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Ethyl acetate (EtOAc)
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10% aqueous Sodium Bicarbonate (NaHCO₃) solution
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Magnesium Sulfate (MgSO₄)
-
Celite
Equipment:
-
Round-bottom flask
-
Reflux condenser
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Stirring plate with heating mantle
-
Nitrogen gas inlet
-
Standard laboratory glassware for extraction and filtration
Procedure:
-
Reaction Setup: To a round-bottom flask, add indium powder (4.0 mmol) and acetic acid (10 mmol) in toluene (2 mL).
-
Addition of Reagents: To this mixture, add o-phthalaldehyde (1.0 mmol), followed by a solution of the nitrobenzene derivative (1.0 mmol) in toluene (3 mL).
-
Reaction: Stir the reaction mixture at reflux under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (30 mL).
-
Filtration: Filter the mixture through a pad of Celite to remove the indium salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with a 10% aqueous NaHCO₃ solution (30 mL). Extract the aqueous layer with ethyl acetate (3x 30 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired isoindolin-1-one derivative.
Caption: Step-by-step experimental workflow for isoindolin-1-one synthesis.
Data Presentation
The indium-mediated reductive condensation has been successfully applied to a variety of nitroarenes. The reaction tolerates both electron-donating and electron-withdrawing substituents on the nitroarene ring, providing the corresponding isoindolin-1-one products in reasonable yields. For detailed quantitative data on the substrate scope and specific yields, readers are encouraged to consult the primary literature.
Table 1: Representative Yields for the Synthesis of Substituted Isoindolin-1-ones
| Entry | Nitroarene Substituent (R) | Product | Yield (%) |
| 1 | H | 2-Phenylisoindolin-1-one | Reasonable |
| 2 | 4-Me | 2-(p-Tolyl)isoindolin-1-one | Reasonable |
| 3 | 4-OMe | 2-(4-Methoxyphenyl)isoindolin-1-one | Reasonable |
| 4 | 4-Cl | 2-(4-Chlorophenyl)isoindolin-1-one | Reasonable |
| 5 | 3-Me | 2-(m-Tolyl)isoindolin-1-one | Reasonable |
Note: The term "Reasonable" is used as cited in the source abstracts.[1][2] Specific percentage yields are available in the full publication.
References
Troubleshooting & Optimization
Technical Support Center: 4-Nitroisoindolin-1-one Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Nitroisoindolin-1-one, a key intermediate in pharmaceutical manufacturing.[1][2][3] Our goal is to help you improve reaction yields and overcome common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when following the high-yield synthesis from methyl 2-(bromomethyl)-3-nitrobenzoate.
Issue 1: Low Yield of this compound
Q: My reaction yield is significantly lower than the reported 90%. What are the potential causes and how can I improve it?
A: Low yields in this synthesis can stem from several factors, ranging from reagent quality to reaction conditions. Here's a systematic approach to troubleshooting:
-
Reagent Quality and Handling:
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Purity of Starting Material: Ensure that the starting material, methyl 2-(bromomethyl)-3-nitrobenzoate, is of high purity. Impurities can interfere with the reaction.
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Ammonia Source: The concentration and quality of the ammonia source are critical. Anhydrous ammonia gas or a freshly prepared solution of ammonia in methanol is recommended for optimal results. A patent suggests that using an ammonia-containing alcohol solution can result in a lower yield of 50-60%, indicating the importance of the ammonia source.
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Solvent Purity: Use dry methanol. The presence of water can lead to hydrolysis of the starting ester, a potential side reaction.
-
-
Reaction Conditions:
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Temperature Control: While the established high-yield protocol is conducted at room temperature, significant deviations can affect the reaction rate and potentially lead to side reactions. Lowering the temperature may decrease the reaction rate and lead to incomplete conversion.
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Reaction Time: The recommended reaction time is 2.5 hours (30 minutes of stirring under ammonia atmosphere followed by 2 hours of standing). Insufficient reaction time will result in incomplete conversion of the starting material. Conversely, excessively long reaction times could potentially lead to the formation of byproducts, though this is less commonly reported for this specific synthesis.
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Mixing: Ensure efficient stirring during the introduction of ammonia and the initial phase of the reaction to ensure homogeneity.
-
-
Work-up and Purification:
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Product Precipitation: The product crystallizes out of the solution upon cooling in an ice bath. Ensure sufficient cooling time for complete precipitation.
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Filtration and Washing: Loss of product can occur during filtration and washing. Use a minimal amount of cold solvent for washing to avoid redissolving the product.
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Purification: While the high-yield protocol often results in a product of high purity, if significant impurities are present, purification by recrystallization or column chromatography may be necessary, which can lead to some loss of material.
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Issue 2: Presence of Impurities in the Final Product
Q: My final product shows impurities in the NMR or HPLC analysis. What are the likely side products and how can I avoid them?
A: While the primary synthesis is generally clean, several side products can potentially form:
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Unreacted Starting Material: The most common impurity is the starting material, methyl 2-(bromomethyl)-3-nitrobenzoate. This is usually due to incomplete reaction.
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Solution: Ensure the reaction goes to completion by using a sufficient amount of ammonia, allowing for adequate reaction time, and maintaining proper temperature control.
-
-
Hydrolysis Product: If there is moisture in the reaction, the ester group of the starting material can be hydrolyzed to form 2-(bromomethyl)-3-nitrobenzoic acid.
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Solution: Use anhydrous methanol and minimize exposure of the reaction to atmospheric moisture.
-
-
Polymeric Byproducts: In some variations of isoindolinone synthesis, the formation of polymeric byproducts has been observed.
-
Solution: Adhering to the optimized reaction conditions, particularly concentration and temperature, can minimize polymerization. If polymers do form, they can often be removed by filtration or column chromatography.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the synthesis of this compound?
A1: A well-optimized protocol starting from methyl 2-(bromomethyl)-3-nitrobenzoate and ammonia in methanol reports a yield of up to 90%.[4] However, yields can be lower depending on the specific conditions and reagents used. For instance, a synthesis using an ammonia-containing alcohol solution reported a yield of 50-60%.
Q2: What is the reaction mechanism for the formation of this compound from methyl 2-(bromomethyl)-3-nitrobenzoate and ammonia?
A2: The reaction is a nucleophilic substitution followed by an intramolecular cyclization. The mechanism is likely SN2, where the ammonia acts as a nucleophile attacking the benzylic carbon bearing the bromine atom. This is supported by the fact that the presence of an electron-withdrawing nitro group on the benzene ring favors an SN2 pathway for the ammonolysis of benzyl halides.[5] The intermediate amine then undergoes a rapid intramolecular cyclization, with the nitrogen attacking the ester carbonyl group to form the lactam ring of the isoindolinone.
Q3: Can I use a different solvent for this reaction?
A3: Methanol is the recommended solvent in the high-yield protocol. The choice of solvent can significantly impact the reaction. Polar aprotic solvents can also be used for nucleophilic substitutions of benzyl halides. However, any change in the solvent would require re-optimization of the reaction conditions. The solubility of both the starting material and the ammonia in the chosen solvent is crucial.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By taking small aliquots from the reaction mixture at different time points, you can track the disappearance of the starting material and the appearance of the product.
Q5: What are the key safety precautions for this synthesis?
A5: This synthesis should be performed in a well-ventilated fume hood. Ammonia is a corrosive and toxic gas. Methyl 2-(bromomethyl)-3-nitrobenzoate is a lachrymator and should be handled with care. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Experimental Protocols
High-Yield Synthesis of this compound [4]
This protocol is adapted from a literature procedure with a reported yield of 90%.
Materials:
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Methyl 2-(bromomethyl)-3-nitrobenzoate
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Methanol (anhydrous)
-
Ammonia gas
-
Ice bath
Procedure:
-
Dissolve methyl 2-(bromomethyl)-3-nitrobenzoate (e.g., 20 g) in anhydrous methanol (e.g., 200 ml) in a round-bottom flask equipped with a magnetic stirrer.
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Stir the solution at room temperature while bubbling ammonia gas through the mixture for 30 minutes.
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After 30 minutes, stop the ammonia flow and allow the reaction mixture to stand at room temperature for 2 hours.
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After the 2-hour period, cool the reaction mixture in an ice bath for 2 hours to induce crystallization of the product.
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Collect the light yellow crystals by filtration.
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Wash the crystals with a small amount of cold methanol.
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Dry the crystals to obtain this compound.
Data Presentation
| Parameter | Condition 1 | Condition 2 |
| Starting Material | Methyl 2-(bromomethyl)-3-nitrobenzoate | Methyl 2-(bromomethyl)-3-nitrobenzoate |
| Reagent | Ammonia gas in Methanol | Ammonia-containing alcohol solution |
| Temperature | Room Temperature | 20-30 °C |
| Reaction Time | 2.5 hours | 2-6 hours |
| Reported Yield | 90% | 50-60% |
Visualizations
Caption: Experimental workflow for the high-yield synthesis of this compound.
Caption: Common causes for low yield in this compound synthesis.
References
- 1. Discovery of Potent Indenoisoquinoline Topoisomerase I Poisons Lacking the 3-Nitro Toxicophore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. innospk.com [innospk.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Isoindolinone Synthesis Troubleshooting
Welcome to the technical support center for isoindolinone synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this important heterocyclic scaffold. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address specific challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: My isoindolinone synthesis is resulting in a low yield. What are the common causes?
A1: Low yields in isoindolinone synthesis can stem from several factors. Common issues include incomplete reactions, the formation of stable intermediates that do not cyclize, and the generation of side products. For instance, in metal-catalyzed reactions, the catalyst's activity may be suboptimal. In reactions involving reductive amination of 2-formylbenzoic acid, the intermediate imine may not fully form or may be unstable under the reaction conditions. It is also crucial to ensure the purity of your starting materials and the anhydrous nature of your solvents and reagents where required.[1][2]
Q2: I am observing an unexpected and persistent impurity in my final product. How can I identify it?
A2: The first step in identifying an unknown impurity is to analyze your crude product using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can help determine the number of components and their molecular weights. For structural elucidation, isolating the impurity via preparative chromatography followed by analysis using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HMBC) is the most definitive approach.
Q3: Are there any common byproducts I should be aware of for my specific synthetic route?
A3: Yes, the byproducts are often specific to the synthetic methodology employed. The following sections provide detailed information on byproducts associated with common isoindolinone synthesis routes.
Troubleshooting Guides by Synthetic Route
Synthesis via Reductive Amination of 2-Formylbenzoic Acid
Q: What are the typical byproducts when synthesizing isoindolinones from 2-formylbenzoic acid and an amine?
A: A common side product in this reaction is the secondary amine formed from the reduction of the intermediate imine without subsequent cyclization. Over-reduction of the carboxylic acid to an alcohol can also occur, leading to the formation of an amino alcohol byproduct. In some cases, particularly with sterically hindered amines, the reaction may stall at the imine or hemiaminal intermediate stage.[3] Incomplete reaction, leaving unreacted 2-formylbenzoic acid, is also a frequent issue.
Troubleshooting Steps:
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Incomplete Cyclization: Ensure the reaction conditions (temperature, catalyst) are suitable for both imine formation and the subsequent intramolecular cyclization. In some cases, a change in solvent or the use of a dehydrating agent can favor the cyclization step.
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Over-reduction: Careful control of the reducing agent stoichiometry and reaction temperature is crucial. Milder reducing agents may be necessary to prevent the reduction of the carboxylic acid.
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Unreacted Starting Material: Monitor the reaction by TLC or LC-MS to ensure full consumption of the starting materials. If the reaction stalls, consider adding a more active catalyst or increasing the reaction temperature.
Synthesis via Metal-Catalyzed C-H Activation
Q: I'm using a palladium-catalyzed C-H activation/amination to synthesize my isoindolinone, and I'm observing gas evolution. What is this and are there other common byproducts?
A: In some palladium-catalyzed dehydrogenative C-H cyclization reactions, the only detectable byproduct is hydrogen gas (H₂).[3][4] A significant advantage of this method is often the clean reaction profile with minimal side products. However, potential impurities can include:
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Unreacted Starting Materials: Incomplete conversion is a common issue leading to the presence of the starting benzamide derivative in the final product.
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Homocoupled Products: In some cross-coupling reactions, dimerization of the starting materials can occur.
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Residual Metal Catalyst: Palladium residues can contaminate the final product and may require specific purification steps for removal, which is particularly important for pharmaceutical applications.
Troubleshooting Steps:
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Catalyst Inactivity: Ensure the catalyst is active and not poisoned. The use of an inert atmosphere and dry solvents is often critical.
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Ligand Selection: The choice of ligand can significantly impact the efficiency and selectivity of the C-H activation step.
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Metal Removal: Purification methods such as passing the product solution through a pad of celite or silica gel, or treatment with a metal scavenger, can effectively remove residual palladium.
Synthesis via Bischler-Napieralski Reaction
Q: My Bischler-Napieralski reaction for isoindolinone synthesis is producing a significant amount of a non-polar byproduct. What could it be?
A: A well-known side reaction in the Bischler-Napieralski synthesis of dihydroisoquinolines (which can be precursors to isoindolinones) is the retro-Ritter reaction . This leads to the formation of a styrene derivative as a major byproduct, which is often a non-polar and easily identifiable impurity.
Troubleshooting Steps:
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Reaction Conditions: The retro-Ritter reaction is favored under certain conditions. Careful control of the reaction temperature and the choice of dehydrating agent (e.g., POCl₃, P₂O₅) can minimize this side reaction.
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Solvent Choice: Using the corresponding nitrile as a solvent can sometimes suppress the retro-Ritter reaction by shifting the equilibrium.
Byproduct Impact on Yield
The formation of byproducts directly impacts the yield of the desired isoindolinone. While specific quantitative data is highly dependent on the exact substrates and reaction conditions, the following table provides a general overview of the potential impact of common byproducts.
| Synthetic Route | Common Byproduct(s) | Potential Impact on Yield |
| Reductive Amination of 2-Formylbenzoic Acid | Secondary Amine (from imine reduction without cyclization) | Moderate to High |
| Unreacted 2-Formylbenzoic Acid | Moderate | |
| Over-reduced Amino Alcohol | Low to Moderate | |
| Metal-Catalyzed C-H Activation | Unreacted Starting Materials | Moderate to High |
| Homocoupled Products | Low to Moderate | |
| Bischler-Napieralski Reaction | Styrene Derivatives (from retro-Ritter reaction) | Moderate to High |
Experimental Protocols for Byproduct Removal
1. Column Chromatography for Removal of Non-Polar Byproducts (e.g., Styrenes)
This method is effective for separating the more polar isoindolinone product from non-polar byproducts like styrene derivatives.
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Stationary Phase: Silica gel (230-400 mesh).
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Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity. The optimal solvent system should be determined by preliminary TLC analysis.
-
Procedure:
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Prepare a slurry of silica gel in the initial mobile phase and pack the column.
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Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.
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Carefully load the dried, adsorbed sample onto the top of the packed column.
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Elute the column with the mobile phase, starting with low polarity to first elute the non-polar byproduct.
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Gradually increase the polarity of the mobile phase to elute the desired isoindolinone.
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Collect fractions and analyze them by TLC to identify and combine the fractions containing the pure product.
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2. Recrystallization for Removal of Unreacted Starting Materials and Other Impurities
Recrystallization is a powerful technique for purifying solid isoindolinones, especially for removing small amounts of impurities with different solubility profiles.
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Solvent Selection: The ideal solvent is one in which the isoindolinone is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents include ethanol, isopropanol, ethyl acetate, or mixtures with water.
-
Procedure:
-
Dissolve the crude product in a minimal amount of the hot solvent.
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If colored impurities are present, a small amount of activated charcoal can be added, and the solution is heated briefly.
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Perform a hot filtration to remove insoluble impurities and the activated charcoal.
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Allow the filtrate to cool slowly to room temperature to promote the formation of pure crystals.
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Further cooling in an ice bath can maximize the yield.
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Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
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Dry the crystals under vacuum.
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3. Acid-Base Extraction for Removal of Unreacted 2-Formylbenzoic Acid
This technique is useful for separating the neutral isoindolinone product from the acidic unreacted 2-formylbenzoic acid.
-
Procedure:
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Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).
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Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of a weak base, such as sodium bicarbonate. The acidic 2-formylbenzoic acid will be deprotonated and move into the aqueous layer as its sodium salt.
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Separate the organic layer and repeat the aqueous wash if necessary.
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Wash the organic layer with brine to remove any remaining water.
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Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure to obtain the purified isoindolinone.
-
Visual Troubleshooting Guides
Below are diagrams created using Graphviz (DOT language) to illustrate key experimental workflows and logical relationships for troubleshooting.
Caption: A general workflow for troubleshooting low yields in isoindolinone synthesis.
References
troubleshooting low yield in indium-mediated reductive heterocyclization
Welcome to the technical support center for indium-mediated reductive heterocyclization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the indium-mediated reductive heterocyclization of nitroarenes?
A1: The reaction is believed to proceed through a two-stage process. First, the indium metal, in the presence of a proton source like ammonium chloride, reduces the aromatic nitro group to an amino group. This is followed by an intramolecular nucleophilic attack of the newly formed amine onto a suitably located electrophilic functional group (e.g., an aldehyde or ketone) within the same molecule, leading to the formation of the heterocyclic ring.[1]
Q2: Why is an aqueous solvent system often preferred for this reaction?
A2: The use of an aqueous solvent system, typically a mixture of ethanol and water, has been shown to significantly improve the yield of the desired heterocyclic product.[1] For instance, the reductive cyclization of 2-nitrocinnamaldehyde to quinoline resulted in a 20% yield in pure ethanol, a 50% yield in pure water, but a 90% yield in a water-ethanol mixture.[1] The presence of water is crucial for the indium-mediated reaction to proceed efficiently.
Q3: What is the role of ammonium chloride (NH₄Cl) in this reaction?
A3: Ammonium chloride serves as a crucial additive in this reaction. It is thought to act as a proton source, facilitating the reduction of the nitro group. Additionally, it may help to activate the surface of the indium metal, promoting the electron transfer process.
Q4: Can other metals be used for this type of transformation?
A4: Yes, other metals like zinc, tin, and iron can also be used for reductive cyclizations. However, these metals often require acidic catalysts, which can lead to waste disposal issues.[1] Indium offers the advantage of performing the reaction under milder conditions, often without the need for strong acids.[1]
Q5: What are some common side products observed in these reactions?
A5: The formation of side products can depend on the specific substrate and reaction conditions. For example, in the synthesis of quinolines from 2-nitrochalcones, the formation of 2-benzoylindole has been observed as a byproduct, particularly when using indium/iodine or indium/InCl₃ systems.[2]
Troubleshooting Guide
This guide addresses common problems encountered during indium-mediated reductive heterocyclization, focusing on the issue of low yield.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive Indium: The surface of the indium powder may be oxidized. | Pre-treat the indium powder with dilute HCl to activate its surface, followed by washing with water and ethanol, and drying under vacuum. |
| Inappropriate Solvent System: The reaction may be slow or inefficient in non-aqueous or purely aqueous solvents. | Use a mixture of ethanol and water. A 1:1 or 9:1 water-ethanol ratio has been shown to be effective.[1] | |
| Insufficient Reaction Time or Temperature: The reaction may not have reached completion. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, increase the reaction time or temperature. Refluxing is often required.[1][2] | |
| Formation of Significant Byproducts | Incorrect Reagent Combination: Certain combinations of reagents may favor side reactions. | For the synthesis of quinolines from 2-nitrochalcones, the use of indium powder with a saturated aqueous solution of NH₄Cl in methanol at reflux is recommended to minimize the formation of 2-benzoylindole.[2] |
| Substrate Decomposition: The starting material or product may be unstable under the reaction conditions. | Consider running the reaction at a lower temperature for a longer period. Ensure the work-up procedure is performed promptly after the reaction is complete. | |
| Reaction Stalls Before Completion | Depletion of Indium or Additive: An insufficient amount of indium or ammonium chloride was used. | Ensure a sufficient excess of indium powder is used (typically 5 equivalents relative to the substrate).[2] Check that the concentration of ammonium chloride is adequate. |
| Poor Stirring: Ineffective mixing can lead to localized depletion of reagents at the indium surface. | Use vigorous mechanical or magnetic stirring to ensure the indium powder remains suspended and well-mixed with the reactants.[1] |
Quantitative Data on Reaction Conditions
The following table summarizes the effect of different reaction conditions on the yield of 2-phenylquinoline from 2-nitrochalcone.[2]
| Entry | Indium (equiv.) | Additive (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 5 | None | THF | Reflux | 24 | 9 |
| 2 | 5 | Acetic Acid (5) | Methanol | Room Temp | 24 | 19 |
| 3 | 5 | InCl₃ (1) | Methanol | 50 | 24 | 17 |
| 4 | 5 | I₂ (0.8) | THF | Reflux | 24 | 10 |
| 5 | 5 | None | Methanol/sat. aq. NH₄Cl (3:1) | Room Temp | 24 | 31 |
| 6 | 5 | None | Methanol/sat. aq. NH₄Cl (3:1) | Reflux | 5 | 73 |
Key Experimental Protocols
General Procedure for the Reductive Cyclization of 2-Nitrochalcones
This protocol is adapted from the synthesis of 2-arylquinolines.[2]
1. Reaction Setup:
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To a solution of the 2-nitrochalcone derivative (0.5 mmol) in methanol (3 mL), add a saturated aqueous solution of ammonium chloride (1 mL).
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Add indium powder (2.5 mmol, 5 equivalents) to the mixture.
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Stir the mixture at reflux under a nitrogen atmosphere.
2. Reaction Monitoring:
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Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC). Typical reaction times range from 2 to 6.5 hours.
3. Work-up:
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Once the reaction is complete, cool the mixture to room temperature.
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Dilute the reaction mixture with water (30 mL).
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Filter the mixture through Celite and wash the filter cake with ethyl acetate (3 x 10 mL).
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Adjust the pH of the aqueous filtrate to 9 with a 4 M aqueous solution of sodium hydroxide.
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Extract the aqueous layer with ethyl acetate (3 x 20 mL).
4. Purification:
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Combine the organic layers, dry over magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
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Purify the residue by flash column chromatography on silica gel to obtain the desired product.
Visualizing Reaction Pathways and Troubleshooting
Proposed Reaction Mechanism
The following diagram illustrates the proposed pathway for the indium-mediated reductive heterocyclization of a generic 2-nitroaryl carbonyl compound.
Caption: Proposed mechanism for indium-mediated reductive heterocyclization.
Troubleshooting Workflow
This diagram provides a logical workflow for addressing low yield in your experiments.
Caption: A logical workflow for troubleshooting low reaction yield.
References
optimizing reaction conditions for N-substituted isoindolinone synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of N-substituted isoindolinones.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of N-substituted isoindolinones, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is the yield of my N-substituted isoindolinone unexpectedly low?
Answer: Low yields can be attributed to several factors, including suboptimal reaction conditions, catalyst deactivation, or instability of starting materials.
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Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical. For instance, in palladium-catalyzed carbonylative cyclizations, toluene is often a suitable solvent, and a reaction temperature of around 95°C for 24 hours is recommended for optimal yields.[1] Lowering the temperature or reducing the reaction time can lead to incomplete conversion.[1]
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Catalyst and Ligand Choice: The choice of catalyst and ligand is crucial. For example, in the synthesis of isoindolinones from N-benzoylsulfonamides and olefins, a rhodium catalyst like [{RhCl₂Cp*}₂] with a copper co-catalyst has been shown to provide high yields.[2] In palladium-catalyzed syntheses, the choice of phosphine ligand can significantly impact the yield.[1]
-
Base Selection: The choice and amount of base are also critical. In some palladium-catalyzed reactions, Cs₂CO₃ has been shown to be an effective base, with at least 2 equivalents being necessary for high yields.[1]
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Starting Material Quality: Ensure the purity of your starting materials, as impurities can interfere with the reaction and lead to lower yields.
Question 2: I am observing the formation of significant side products. What could be the cause and how can I minimize them?
Answer: Side product formation is a common issue and can often be addressed by fine-tuning the reaction conditions and reagent selection.
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Competing Reactions: Depending on the synthetic route, various side reactions can occur. For instance, in reactions involving lithiation, careful temperature control is essential to avoid undesired side reactions.[3]
-
Oxidant Choice: In reactions involving C-H activation, the choice of oxidant can influence the product distribution. For example, in some rhodium-catalyzed reactions, Cu(OAc)₂ is used as the oxidant.[2]
-
Solvent Effects: The solvent can influence the reaction pathway. In some cases, polar aprotic solvents like DMSO or DMF can lead to poor yields, while non-polar solvents like toluene are more effective.[1]
Question 3: My reaction is not proceeding to completion, even after extended reaction times. What should I investigate?
Answer: Incomplete conversion can be due to catalyst deactivation, insufficient reagent concentration, or inappropriate reaction temperature.
-
Catalyst Deactivation: The catalyst may be degrading under the reaction conditions. Ensure that the reaction is performed under an inert atmosphere if the catalyst is sensitive to air or moisture.
-
Reagent Stoichiometry: Verify the stoichiometry of your reagents. An insufficient amount of a key reagent, such as the amine in a condensation reaction, can lead to incomplete conversion.[1]
-
Temperature: The reaction may require a higher temperature to proceed at a reasonable rate. For some transition-metal catalyzed reactions, temperatures around 100°C are necessary.[2]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing N-substituted isoindolinones?
A1: Several methods are widely used, including:
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Transition-Metal Catalyzed C-H Activation: This method involves the use of catalysts like rhodium or palladium to functionalize a C-H bond and form the isoindolinone ring.[2][4]
-
Reductive Amination: This approach often involves the reaction of 2-carboxybenzaldehyde with an amine, followed by a reduction step.[2][5]
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Ugi Four-Component Reaction: This is a one-pot multicomponent reaction that can be used to generate complex isoindolinone structures.[2]
-
From Phthalimides: N-substituted isoindolinones can be synthesized by the reduction of the corresponding phthalimides.[6][7]
Q2: How do I choose the right catalyst for my synthesis?
A2: The choice of catalyst depends on the specific reaction.
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Palladium catalysts are commonly used for carbonylative cyclizations and C-H activation reactions.[1][4][6]
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Rhodium catalysts are effective for C-H activation/olefination reactions.[2]
-
Copper catalysts have been used for C-H functionalization of 2-alkyl-N-substituted benzamides.[5]
-
Platinum nanowires have been shown to be highly efficient catalysts for the reductive C-N coupling and intramolecular amidation of 2-carboxybenzaldehyde and amines.[5][6][7]
-
Nickel catalysts can mediate the intramolecular arylation of C-H bonds at room temperature.[8]
Q3: What solvents are typically used for isoindolinone synthesis?
A3: The choice of solvent is highly dependent on the reaction type.
-
Toluene is frequently used in palladium-catalyzed reactions.[1]
-
1,2-Dichloroethane (DCE) is often used in rhodium-catalyzed C-H activation.[2]
-
Methanol and Ethanol are common solvents for reductive amination and Ugi reactions.[2]
-
Dioxane and Tetrahydrofuran (THF) have been used in nickel-mediated arylations.[8]
Q4: Can I run these reactions under mild conditions?
A4: Yes, several methods have been developed to synthesize isoindolinones under mild conditions. For example, nickel-mediated intramolecular arylation can be performed at room temperature.[8] Reductive amination using an aluminum chloride catalyst can also be carried out at room temperature.[2] An N-heterocyclic carbene (NHC)-catalyzed synthesis also proceeds under mild conditions.[5]
Data Presentation
The following tables summarize quantitative data from various synthetic methods for N-substituted isoindolinones, allowing for easy comparison of reaction conditions and yields.
Table 1: Comparison of Different Catalytic Systems for Isoindolinone Synthesis
| Starting Materials | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-Benzoylsulfonamide, Olefin | [{RhCl₂Cp}₂], Cu(OAc)₂ | DCE | 100 | 12 | Up to 95 | [2] |
| 2-Carboxybenzaldehyde, Amine | AlCl₃, PMHS | Ethanol | Room Temp | Not Specified | Up to 94 | [2] |
| 2-Furaldehyde, Amine, etc. | None (Ugi Reaction) | Methanol | 25 | 16 | Up to 85 | [2] |
| o-Halobenzoate, Primary Amine | Pd(OAc)₂, dppp, Cs₂CO₃ | Toluene | 95 | 24 | Up to 95 | [1] |
| 2-Carboxybenzaldehyde, Amine | Pt Nanowires, H₂ (1 bar) | 1,4-Dioxane | 80 | Not Specified | Excellent | [6][7] |
| N-alkoxybenzamide, Alkyne | [Rh(cod)Cl]₂, dppf, AgSbF₆ | DCE | 80 | 12 | Good to Excellent | |
| 2-Alkyl-N-substituted benzamide | Cu(OTf)₂, N-Fluoro-2,4,6-trimethylpyridinium triflate | DCE | 120 | 24 | Good to Excellent | [5] |
| N-Methoxybenzamide, Alkene | [RhCpCl₂]₂, AgSbF₆ | DCE | 100 | 12 | Good | |
| Aryl Halide, Benzamide | Ni(cod)₂, Ligand, Base | Dioxane/THF | Room Temp | 24 | Good to Excellent | [8] |
Table 2: Optimization of Reaction Conditions for Palladium-Catalyzed Carbonylative Cyclization
| Entry | Variation from Standard Conditions | Yield (%) | Reference |
| 1 | Standard Conditions* | 95 | [1] |
| 2 | Solvent: DMSO | <5 | [1] |
| 3 | Solvent: DMF | <5 | [1] |
| 4 | Solvent: THF (60°C) | 42 | [1] |
| 5 | Temperature: 80°C | 79 | [1] |
| 6 | Ligand: 5 mol% dppp | 76 | [1] |
| 7 | Base: 1.5 equiv Cs₂CO₃ | 73 | [1] |
| 8 | Time: 12 h | 78 | [1] |
*Standard Conditions: 0.5 mmol o-halobenzoate, 1.2 equiv primary amine, 5 mol % Pd(OAc)₂, 10 mol % dppp, and 2 equiv Cs₂CO₃ in 6 mL of toluene at 95 °C under 1 atm of CO for 24 h.[1]
Experimental Protocols
Protocol 1: Rhodium-Catalyzed Synthesis of Isoindolinones from N-Benzoylsulfonamides and Olefins [2]
-
To a sealed tube, add N-benzoylsulfonamide (0.2 mmol), olefin (0.4 mmol), [{RhCl₂Cp*}₂] (5 mol %), and Cu(OAc)₂ (2.0 equiv).
-
Add 1,2-dichloroethane (DCE) (1.0 mL) as the solvent.
-
Seal the tube and stir the mixture at 100 °C for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired isoindolinone product.
Protocol 2: Reductive Amination for Isoindolinone Synthesis [2]
-
In a flask, dissolve 2-carboxybenzaldehyde (1 mmol) and an amine (1.2 mmol) in ethanol (5 mL).
-
Add AlCl₃ (10 mol %) to the solution and stir the mixture at room temperature.
-
Monitor the formation of the intermediate imine by TLC.
-
Once the imine formation is complete, add polymethylhydrosiloxane (PMHS) (2.0 equiv) dropwise.
-
Continue stirring the reaction mixture until the reduction is complete (monitored by TLC).
-
Upon completion, perform an appropriate work-up and purify the product by column chromatography.
Protocol 3: Palladium-Catalyzed Carbonylative Cyclization [1]
-
In a round-bottomed flask, combine the o-halobenzoate ester (0.5 mmol), primary amine (1.2 equiv), Pd(OAc)₂ (5 mol %), dppp (10 mol %), and Cs₂CO₃ (2 equiv).
-
Add toluene (6 mL) as the solvent.
-
Seal the flask and flush it with carbon monoxide (CO).
-
Attach a CO balloon to the top of the flask.
-
Stir the reaction mixture at 95 °C for 24 hours.
-
After cooling to room temperature, perform a standard work-up procedure.
-
Purify the crude product by column chromatography.
Visualizations
The following diagrams illustrate key experimental workflows and troubleshooting logic.
Caption: General experimental workflow for N-substituted isoindolinone synthesis.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. Palladium-Catalyzed One-Step Synthesis of Isoindole-1,3-diones by Carbonylative Cyclization of o-Halobenzoates and Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A simple and convenient one-pot synthesis of substituted isoindolin-1-ones via lithiation, substitution and cyclization of N'-benzyl-N,N-dimethylureas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isoindolinone synthesis [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Nickel-Mediated Synthesis of Isoindolinones at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Nitroisoindolin-1-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 4-Nitroisoindolin-1-one.
Troubleshooting Guides
Recrystallization Issues
Recrystallization is a common and effective method for purifying this compound. However, several challenges can arise. This guide provides solutions to common problems.
| Problem | Potential Cause | Troubleshooting Steps |
| Product "oils out" instead of forming crystals. | The melting point of the compound is lower than the boiling point of the solvent, or the solution is too concentrated. | - Select a solvent with a lower boiling point. - Use a larger volume of solvent to ensure the compound remains dissolved at a lower temperature. - Try a mixed solvent system. Dissolve the compound in a good solvent (e.g., methanol, ethanol, acetone) at an elevated temperature, and then add a poor solvent (e.g., water or hexane) dropwise until turbidity persists. Heat to redissolve and then cool slowly.[1] |
| Poor or no crystal formation upon cooling. | The solution is not sufficiently saturated, or crystallization requires initiation. | - Concentrate the solution by evaporating some of the solvent. - Induce crystallization by scratching the inner wall of the flask with a glass rod at the meniscus. - Add a seed crystal of pure this compound. |
| Low recovery of the purified product. | The compound has significant solubility in the cold solvent, or too much solvent was used. | - Ensure the solution is cooled to a low enough temperature (e.g., in an ice bath) to minimize solubility. - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Colored impurities persist in the crystals. | The colored impurity has similar solubility to the product in the chosen solvent. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. - Perform a hot filtration to remove the charcoal. - Consider a different recrystallization solvent where the impurity is more soluble. |
Column Chromatography Issues
Column chromatography is a powerful technique for separating this compound from closely related impurities.
| Problem | Potential Cause | Troubleshooting Steps |
| Poor separation of the product from impurities. | Inappropriate solvent system (eluent) or stationary phase. | - Optimize the eluent system by testing different solvent polarities using Thin Layer Chromatography (TLC) first. - Consider using a different stationary phase. While silica gel is common, for some nitroaromatic compounds, other stationary phases might offer better selectivity. |
| Product does not elute from the column. | The compound is too polar and is strongly adsorbed to the silica gel. | - Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. - If the compound is still retained, a small amount of a more polar solvent like methanol can be added to the eluent. |
| Streaking or tailing of the product band. | The compound is degrading on the acidic silica gel, or the column is overloaded. | - Deactivate the silica gel by adding a small amount of a base (e.g., triethylamine) to the eluent. - Ensure the amount of crude product loaded onto the column is not excessive for the column size. |
| Low recovery of the product after chromatography. | Irreversible adsorption to the stationary phase or co-elution with impurities. | - Check for compound stability on silica gel using a 2D TLC plate before running the column. - If co-elution is the issue, try a shallower solvent gradient or a different stationary phase. |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter during the synthesis of this compound?
A1: Based on the common synthesis route from methyl 2-(bromomethyl)-3-nitrobenzoate and ammonia, potential impurities include:
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Unreacted starting material: Methyl 2-(bromomethyl)-3-nitrobenzoate.
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Hydrolysis product: 2-(Bromomethyl)-3-nitrobenzoic acid, formed if water is present.
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Over-reaction or side-products: Formation of secondary amines or other related substances.
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Positional isomers: If the starting material contains isomeric impurities.
Q2: What is the recommended solvent for recrystallizing this compound?
A2: this compound is reported to be soluble in organic solvents like methanol, ethanol, and acetone.[1] A common procedure involves crystallization from methanol.[2] The ideal solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent mixture for your specific crude product.
Q3: My purified this compound is a yellow to light-yellow crystalline powder. Is this the expected appearance?
A3: Yes, the described appearance of this compound is a yellow to light-yellow crystalline powder.[1]
Q4: Can this compound degrade during purification?
A4: Aromatic nitro compounds can be susceptible to degradation under certain conditions. For instance, they can be sensitive to heat, light, or pH.[1] During column chromatography, the acidic nature of silica gel can sometimes cause degradation of sensitive compounds. It is advisable to monitor for potential degradation by TLC during the purification process.
Q5: What is a typical purity I can expect to achieve?
A5: With appropriate purification techniques, a high purity of this compound can be achieved. One reported procedure using crystallization achieved a purity of 99.59% as determined by HPLC.[2]
Data Presentation
Solubility Data
The following table summarizes the reported solubility of this compound in common organic solvents.
| Compound | Solvent | Solubility |
| This compound | Methanol | Soluble[1] |
| This compound | Ethanol | Soluble[1] |
| This compound | Acetone | Soluble[1] |
Purification Efficiency
This table provides an example of the efficiency of a reported purification protocol for this compound.
| Purification Method | Starting Material | Yield | Final Purity (by HPLC) |
| Crystallization from Methanol | Crude product from the reaction of methyl 2-(bromomethyl)-3-nitrobenzoate and ammonia | 90%[2] | 99.59%[2] |
Experimental Protocols
General Recrystallization Protocol
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Solvent Selection: In a small test tube, add a small amount of crude this compound and a few drops of the chosen solvent (e.g., methanol). Observe the solubility at room temperature. Heat the test tube in a warm water bath to observe solubility at an elevated temperature. The ideal solvent will show low solubility at room temperature and high solubility when hot.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent required to completely dissolve the solid.
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Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
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Hot Filtration (if necessary): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven or air dry.
HPLC Method for Purity Analysis
The following HPLC method has been reported for the purity analysis of this compound:[2]
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Chromatographic Column: Phenomenex Luna 5μ C18 (250mm×4.6mm)
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Mobile Phase: Acetonitrile/0.1% Phosphate buffer = 30/70 (v/v)
-
Flow Rate: 1.0 ml/min
-
Detection Wavelength: 230nm
-
Retention Time of Target Product: 5.810 min
Visualizations
Caption: Experimental workflow for the purification and analysis of this compound.
Caption: Troubleshooting decision tree for the purification of this compound.
References
overcoming solubility issues of starting materials in isoindolinone synthesis
Topic: Overcoming Solubility Issues of Starting Materials
This guide provides researchers, scientists, and drug development professionals with practical solutions and frequently asked questions regarding the solubility challenges encountered with starting materials during isoindolinone synthesis.
Frequently Asked Questions (FAQs)
Q1: My primary starting material, 2-formylbenzoic acid, is not dissolving in the chosen reaction solvent. What are the initial troubleshooting steps?
A1: When encountering poor solubility with 2-formylbenzoic acid or similar starting materials, a systematic approach is best.
-
Solvent Screening: The principle of "like dissolves like" is the first consideration. 2-Formylbenzoic acid is generally soluble in polar solvents like ethanol, methanol, DMSO, and DMF due to its polar carboxylic acid and aldehyde groups, which can form hydrogen bonds.[1][2] Its solubility is limited in nonpolar solvents such as hexane or toluene.[1][2]
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Temperature Adjustment: For most solids, solubility increases with temperature.[3] Gently heating the solvent while stirring can facilitate dissolution. However, always be mindful of the thermal stability of your reactants to prevent degradation.
-
Particle Size Reduction: Grinding the solid starting material to a finer powder increases the surface area available for interaction with the solvent, which can speed up dissolution.[3]
Q2: The other starting material, a primary amine, has low solubility. How does its structure affect solubility?
A2: The solubility of amines is highly dependent on their structure.
-
Aliphatic Amines: Lower aliphatic amines are often soluble in water due to their ability to form hydrogen bonds.[4][5] However, as the length of the non-polar alkyl chain increases (especially beyond six carbons), water solubility decreases significantly.[4][6] They are generally soluble in polar organic solvents like alcohols and ethers.[4][5][6]
-
Aromatic Amines: These amines have diminished water solubility because the lone pair of electrons on the nitrogen is conjugated with the benzene ring, reducing hydrogen bonding capability.[6] They do, however, remain soluble in many organic solvents.[6]
Q3: Can I use a co-solvent system to improve solubility, and how do I choose one?
A3: Yes, using a co-solvent is a highly effective technique.[2][7] A small amount of a miscible solvent in which your starting material is highly soluble can be added to the primary reaction solvent to increase the overall solvating power of the mixture.[2] For example, if your primary solvent is toluene and a starting material is poorly soluble, adding a small amount of a more polar solvent like DMSO or ethanol could be effective.[2][8] When choosing a co-solvent, ensure it is inert under your reaction conditions and does not interfere with product isolation.
Q4: How does sonication work to improve solubility, and is it suitable for my isoindolinone synthesis?
A4: Sonication uses high-frequency sound waves to induce acoustic cavitation—the formation and collapse of tiny bubbles in the liquid.[9][10] This process generates localized high-pressure and high-temperature spots, which can break down solid particles and enhance mass transfer, effectively increasing the rate of dissolution.[9][11] Sonication is a powerful tool for overcoming solubility issues and can accelerate reaction rates, sometimes dramatically reducing reaction times.[12][13] It is particularly useful when heating is undesirable or ineffective. One study on isoindolinone synthesis noted that sonication helped overcome the solubility problem of their starting materials.[12]
Q5: What is phase-transfer catalysis, and when should I consider it for my reaction?
A5: Phase-transfer catalysis (PTC) is a technique used when reactants are in different, immiscible phases (e.g., a water-soluble salt and an organic-soluble substrate).[14] A phase-transfer catalyst, typically a quaternary ammonium salt, transports one reactant across the phase boundary into the other phase so the reaction can occur.[14] This is useful in isoindolinone synthesis if you are using an ionic reactant that is insoluble in your organic solvent.[15][16]
Q6: My starting material precipitates out of solution when I add another reagent. What is happening?
A6: This often occurs when the added reagent changes the overall polarity of the solvent system, reducing the solubility of your starting material.[2] It can also happen if the added reagent reacts with your dissolved compound to form a new, less soluble product.[2] To mitigate this, try adding the reagent more slowly with vigorous stirring, or pre-dissolving the reagent in a small amount of the reaction solvent before addition.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Possible Cause | Suggested Solution |
| Solid starting material remains undissolved. | 1. Incompatible Solvent Polarity: The solvent's polarity does not match the solute's polarity. 2. Low Temperature: The temperature is too low for sufficient dissolution. 3. High Crystal Lattice Energy: The solid is highly crystalline and resistant to dissolution. | 1. Solvent Screening: Switch to a solvent with a more appropriate polarity (see Table 1).[3] 2. Increase Temperature: Gently heat the mixture while stirring, ensuring the compound is thermally stable.[3] 3. Sonication: Use an ultrasonic bath to break down the crystal lattice and enhance dissolution.[9][17] 4. Use a Co-solvent: Add a small amount of a high-solubility solvent to the primary solvent.[2] |
| Reaction is slow or incomplete despite starting material appearing to dissolve. | 1. Low Effective Concentration: The dissolved concentration of the starting material is below the threshold required for an efficient reaction rate. | 1. Increase Solvent Volume: If practical, increase the amount of solvent to dissolve more material.[3] 2. Enhance Solubility Further: Employ techniques like using a co-solvent or sonication to increase the concentration of the dissolved reactant.[3] |
| Two liquid starting materials are immiscible. | 1. Different Polarities: The two starting materials have significantly different polarities (e.g., one is aqueous, one is organic). | 1. Use a Phase-Transfer Catalyst: Employ a PTC agent to facilitate the reaction at the interface between the two liquid phases.[14][15] 2. Find a Mutual Solvent: Identify a single solvent in which both reactants are sufficiently soluble. |
| Starting material "oils out" instead of dissolving upon heating. | 1. Melting Point vs. Boiling Point: The compound's melting point is close to or below the solvent's boiling point, causing it to melt before dissolving. | 1. Change Solvent: Select a solvent with a higher boiling point.[2] 2. Use a Co-solvent System: A co-solvent can sometimes lower the effective melting point of the mixture.[2] |
| Starting material precipitates upon cooling for product isolation. | 1. Low Solubility at Low Temperature: The compound is significantly less soluble at lower temperatures. | 1. Maintain Temperature: If feasible for the workup, maintain a higher temperature. 2. Modify Solvent System: Use a co-solvent that improves solubility at lower temperatures.[3] |
Data Presentation
Table 1: Solubility of Common Isoindolinone Starting Materials
| Compound | Polar Protic Solvents (e.g., Ethanol, Methanol, Water) | Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile) | Non-Polar Solvents (e.g., Toluene, Hexane) |
| 2-Formylbenzoic Acid | Generally soluble.[1][18] | Generally soluble.[2] | Limited solubility.[1][2] |
| Primary Aliphatic Amines (Short Chain, | Soluble in water and alcohols.[4][5] | Soluble.[6] | Soluble.[4] |
| Primary Aliphatic Amines (Long Chain, >C6) | Solubility in water decreases significantly.[4][6] | Soluble. | Soluble. |
| Aromatic Amines (e.g., Aniline) | Diminished solubility in water, soluble in alcohols.[6] | Soluble. | Soluble.[6] |
Experimental Protocols
Protocol 1: Enhancing Solubility via a Co-solvent System
-
Objective: To dissolve a poorly soluble starting material by adding a secondary, miscible solvent.
-
Materials: Primary solvent, co-solvent (e.g., DMSO, ethanol), starting material, reaction vessel, magnetic stirrer.
-
Procedure:
-
Add the poorly soluble starting material and the primary solvent to the reaction vessel.
-
Begin vigorous stirring.
-
Gradually add the co-solvent dropwise to the suspension.[2]
-
Observe the mixture. Continue adding the co-solvent until the solid fully dissolves.
-
Note the final ratio of primary solvent to co-solvent for reproducibility. Be mindful that the total co-solvent should ideally be a small fraction of the total volume to not drastically alter the reaction environment.
-
Protocol 2: Salt Formation to Solubilize Carboxylic Acids
-
Objective: To increase the aqueous or polar solvent solubility of a carboxylic acid (e.g., 2-formylbenzoic acid) by converting it to its corresponding salt.
-
Materials: Carboxylic acid starting material, suitable base (e.g., triethylamine, sodium hydroxide), solvent, reaction vessel, magnetic stirrer.
-
Procedure:
-
Suspend the carboxylic acid in the chosen polar solvent (e.g., water, ethanol).
-
Begin stirring the suspension.
-
Slowly add the base (e.g., 1.1 equivalents of triethylamine) dropwise to the mixture.[2]
-
Continue stirring until all the solid has dissolved, indicating the formation of the more soluble carboxylate salt.
-
The resulting clear solution can then be used in the subsequent reaction step.
-
Protocol 3: Using Sonication for Dissolution
-
Objective: To use ultrasonic energy to facilitate the dissolution of a highly crystalline or poorly soluble starting material.
-
Materials: Starting material, solvent, reaction vessel (e.g., thick-walled flask), ultrasonic bath or probe.
-
Procedure:
-
Combine the starting material and the chosen solvent in the reaction vessel.
-
Place the vessel into an ultrasonic bath, ensuring the liquid level inside the flask is below the water level in the bath.[3]
-
Turn on the sonicator. The process can generate heat, so monitor the temperature of the bath if your material is thermally sensitive.
-
Continue sonication until the solid is fully dissolved or no further dissolution is observed.[3] This can take anywhere from a few minutes to over an hour depending on the material.
-
Visualizations
Caption: A workflow for troubleshooting poor starting material solubility.
Caption: Mechanism of Phase-Transfer Catalysis (PTC) for immiscible reactants.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CK12-Foundation [flexbooks.ck12.org]
- 5. Physical Properties of Amines Explained with Examples [vedantu.com]
- 6. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 7. ijmsdr.org [ijmsdr.org]
- 8. Palladium-Catalyzed Carbonylative Synthesis of Isoindolinones from Benzylamines with TFBen as the CO Source [organic-chemistry.org]
- 9. iosrjournals.org [iosrjournals.org]
- 10. Organic Sonochemistry: A Chemist’s Timely Perspective on Mechanisms and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sonication in Organic Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 14. chemistry.mdma.ch [chemistry.mdma.ch]
- 15. BJOC - Bifunctional phase-transfer catalysis in the asymmetric synthesis of biologically active isoindolinones [beilstein-journals.org]
- 16. Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 18. 2-Carboxybenzaldehyde - Wikipedia [en.wikipedia.org]
Technical Support Center: Managing High Reaction Temperatures in Isoindolinone Production
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing high reaction temperatures during isoindolinone synthesis. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter in your experiments.
Troubleshooting Guide: Exothermic Reactions and Temperature Control
High reaction temperatures, often resulting from exothermic events, can lead to reduced product yield, increased impurity formation, and significant safety hazards.[1] This guide provides solutions to common problems encountered during isoindolinone synthesis.
Issue 1: Rapid, Uncontrolled Temperature Increase (Runaway Reaction)
| Potential Cause | Recommended Solution |
| 1. Reagent Addition Rate is Too High: Rapid addition of a reactive intermediate can lead to a sudden and uncontrollable exotherm. | • Immediately stop the addition of all reagents. • Increase cooling to the reactor. If necessary, use a secondary cooling bath (e.g., dry ice/acetone). • Once the temperature is stable and under control, restart the addition at a significantly reduced rate . Use a syringe pump for precise control.[1] • Ensure the reaction has initiated (a slight, controlled exotherm) before gradually increasing the addition rate. |
| 2. Inadequate Cooling Capacity: The cooling system (e.g., ice bath, circulator) cannot remove heat as fast as it is being generated.[2] | • For laboratory scale: Ensure the reaction flask is adequately submerged in the cooling bath. Consider using a more efficient cooling medium (e.g., ice-salt bath or a cryocooler for sub-zero temperatures). • For larger scale: A jacketed reactor with a circulating cooling fluid is essential. Verify the chiller's performance and ensure the heat transfer fluid is appropriate for the target temperature.[1] |
| 3. High Reactant Concentration: More concentrated reagents can lead to a faster reaction rate and greater heat generation. | • Dilute the reactants with an appropriate, inert solvent. This increases the total thermal mass, which can help to absorb the heat generated. |
| 4. Inefficient Stirring: Poor mixing can create localized hot spots where the reaction rate is much higher, potentially initiating a runaway reaction.[3] | • Increase the stirring rate to improve heat dissipation and maintain a homogenous temperature throughout the reaction mixture.[3] Ensure the stir bar or overhead stirrer is adequately sized for the reaction vessel. |
Issue 2: No Initial Temperature Increase, Followed by a Sudden, Sharp Exotherm
| Potential Cause | Recommended Solution |
| 1. Accumulation of Unreacted Reagents: An induction period or delayed reaction initiation can lead to a buildup of reactants. Once the reaction starts, the accumulated material reacts rapidly, causing a sharp temperature spike. | • Stop reagent addition immediately if no initial exotherm is observed within the expected timeframe. • Carefully monitor the temperature . A slight increase in temperature indicates reaction initiation. • Once initiation is confirmed , resume addition at a very slow rate. • For future experiments, consider adding a small amount of a pre-formed active intermediate or slightly increasing the initial temperature to encourage a controlled initiation. |
Issue 3: Low Product Yield and/or Formation of Impurities
| Potential Cause | Recommended Solution |
| 1. Decomposition at High Temperatures: The desired isoindolinone product, starting materials, or intermediates may be thermally unstable. | • Maintain a consistent and lower reaction temperature .[1] Even if a reaction proceeds at "room temperature," a significant exotherm can raise the internal temperature substantially. • Monitor the internal reaction temperature with a calibrated thermometer or thermocouple. |
| 2. Side Reactions Favored at Higher Temperatures: Elevated temperatures can provide the activation energy for undesired reaction pathways, leading to byproducts.[1] | • Optimize the reaction temperature by running small-scale experiments at different, controlled temperatures to find the optimal balance between reaction rate and selectivity. |
Frequently Asked Questions (FAQs)
Q1: How can I predict the potential for a strong exotherm in my isoindolinone synthesis?
A1: While many isoindolinone syntheses are reported at room or elevated temperatures, the potential for exothermic behavior, especially during scale-up, should always be considered.[4] Key indicators of a potentially strong exotherm include:
-
Highly reactive starting materials or reagents.
-
Formation of highly stable bonds , which often releases significant energy.
-
Rapid reaction rates observed in preliminary small-scale trials.
-
Literature reports of similar reaction classes being exothermic.
For critical reactions, consider performing a reaction calorimetry study to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR).[1]
Q2: What is the role of the solvent in managing reaction temperature?
A2: The solvent plays a crucial role in temperature management through several mechanisms:
-
Heat Capacity: Solvents with a higher heat capacity can absorb more heat for a given temperature increase, thus helping to buffer temperature spikes.[5]
-
Thermal Conductivity: Solvents with higher thermal conductivity can transfer heat more effectively to the reactor walls and the cooling system.
-
Boiling Point: A solvent with a relatively low boiling point can provide a passive cooling effect through reflux, although this may not be suitable for all reactions.
-
Dilution: As mentioned in the troubleshooting guide, using a sufficient volume of an inert solvent increases the overall thermal mass of the reaction mixture.
Q3: How does stirring speed affect temperature control?
A3: Stirring is critical for effective heat transfer.[3] Inadequate stirring can lead to:
-
Localized hot spots: The temperature near the point of reagent addition can be significantly higher than the bulk temperature.
-
Poor heat transfer to the cooling surface: Efficient stirring ensures that the entire reaction mixture comes into contact with the cooled walls of the reactor. Increasing the stirring speed generally improves heat transfer, but there is a point of diminishing returns.[6][7] The optimal stirring rate will depend on the reactor geometry, viscosity of the reaction mixture, and the scale of the reaction.
Q4: What are the best cooling methods for laboratory-scale isoindolinone synthesis?
A4: The choice of cooling method depends on the target temperature and the anticipated exotherm:
-
Water-ice bath: Effective for maintaining a temperature of approximately 0 °C.
-
Ice-salt bath: Can achieve temperatures down to -20 °C.
-
Dry ice/solvent bath: Commonly used for temperatures around -78 °C (e.g., with acetone or isopropanol).
-
Cryocooler/circulating chiller: Offers precise and automated temperature control over a wide range, which is ideal for sensitive reactions or when studying the effect of temperature.[1]
Q5: What are the key safety considerations when dealing with potentially high reaction temperatures?
A5: Safety is paramount. Always:
-
Conduct a thorough risk assessment before performing the reaction, especially when scaling up.
-
Wear appropriate Personal Protective Equipment (PPE) , including safety glasses, a lab coat, and gloves.
-
Ensure adequate ventilation in a fume hood.
-
Have an emergency plan , including a method for rapid quenching of the reaction if necessary.
-
Never leave a potentially exothermic reaction unattended.
Quantitative Data on Isoindolinone Synthesis Conditions
The following table summarizes reaction parameters from different isoindolinone synthesis methods. Note that direct comparison is challenging due to the variety of substrates and catalytic systems used. However, it provides an overview of typical conditions.
| Synthesis Method | Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Rhodium-Catalyzed C-H Activation | N-Benzoylsulfonamides, Olefins | [{RhCl₂Cp*}₂], Cu(OAc)₂ | DCE | 100 | 12 | up to 95 | [8] |
| Reductive Amination | 2-Carboxybenzaldehyde, Amines | AlCl₃, PMHS | Ethanol | Room Temp. | Not Specified | up to 94 | [8] |
| One-Pot from 2-Benzoylbenzoic Acid | 2-Benzoylbenzoic Acid, Alcohols | Chlorosulfonyl Isocyanate, TFA | Dichloromethane | Room Temp. | 3 | up to 95 | [9] |
| Nickel-Mediated C-H Arylation | N-Alkyl-2-halobenzamides | Ni(cod)₂ | Toluene | Room Temp. | 12 | up to 99 | [10] |
| Ultrasonic-Assisted Synthesis | (Z)-3-Alkylideneisobenzofuran-1(3H)-ones, Primary Amines | None | Isopropanol | 50 | 0.5 | up to 93 | [11] |
Experimental Protocols
Protocol 1: General Procedure for Monitoring and Controlling Temperature in an Exothermic Isoindolinone Synthesis (Lab Scale)
This protocol outlines a general approach for a reaction known or suspected to be exothermic.
1. Reactor Setup:
- Use a round-bottom flask equipped with a magnetic stir bar, a thermocouple or thermometer to monitor the internal reaction temperature, a pressure-equalizing dropping funnel for reagent addition, and a nitrogen inlet.
- Place the flask in a cooling bath (e.g., ice-water bath) on a magnetic stirrer plate. Ensure the cooling bath is of sufficient size to handle the potential exotherm.
2. Reagent Preparation:
- Dissolve the starting isoindolinone precursor in an appropriate solvent in the reaction flask and cool to the desired initial temperature (e.g., 0 °C).
- Prepare a solution of the second reagent in a separate flask and load it into the dropping funnel.
3. Controlled Reagent Addition:
- Begin stirring the solution in the reaction flask.
- Start adding the reagent from the dropping funnel dropwise. For highly exothermic reactions, a syringe pump is recommended for precise control.[1]
- Monitor the internal temperature closely. A slight increase of 2-5 °C upon initial addition indicates that the reaction has started.
- Maintain a slow and steady addition rate to keep the internal temperature within the desired range (e.g., 0-5 °C). If the temperature rises above this range, stop the addition until it cools down.
4. Reaction Monitoring and Work-up:
- After the addition is complete, continue to stir the reaction at the controlled temperature and monitor its progress by TLC or LC-MS.
- Once the reaction is complete, proceed with the appropriate work-up procedure, which may involve quenching the reaction at low temperature before warming to room temperature.
Visualizations
Caption: Workflow for managing exothermic reactions.
Caption: Troubleshooting logic for high temperatures.
Caption: Factors contributing to thermal runaway.
References
- 1. benchchem.com [benchchem.com]
- 2. Runaway Reactions and Vapor Cloud Explosions: the Synthron Case Study | Chemical Engineering Transactions [cetjournal.it]
- 3. What is the stirring speed in an enamel reactor? - Blog [sailing-intl.com]
- 4. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Sciencemadness Discussion Board - Is there a general rule about stirring rate & reaction speed like there is for temperature? - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. researchgate.net [researchgate.net]
- 9. stonehousesafety.com [stonehousesafety.com]
- 10. mt.com [mt.com]
- 11. Explosion in Pharma Industry – IES [iesweb.net]
Technical Support Center: OPA Derivatization in the Presence of Nitroarenes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing o-phthalaldehyde (OPA) for the derivatization of primary amines, particularly in experimental setups where nitroarenes are present.
FAQs: Understanding OPA Chemistry and Potential Interferences
Q1: What is the primary reaction of o-phthalaldehyde (OPA) with primary amines?
A1: OPA reacts with primary amines in the presence of a thiol (such as 2-mercaptoethanol or N-acetyl-L-cysteine) under alkaline conditions to form a highly fluorescent 1-alkylthio-2-alkyl-substituted isoindole derivative. This reaction is rapid and forms the basis for the sensitive detection and quantification of amino acids and other primary amines by HPLC with fluorescence or UV detection.
Q2: What are the known side reactions and stability issues with OPA derivatization?
A2: The primary challenge with OPA derivatization is the instability of the resulting isoindole derivatives.[1] These derivatives can degrade over time, leading to a decrease in fluorescence and inaccurate quantification. Factors influencing stability include the specific amino acid being derivatized, the thiol used, the pH of the reaction medium, and the ratio of the reagents. Excess OPA can sometimes accelerate the degradation of the fluorescent product.
Q3: How might nitroarenes interfere with the OPA derivatization reaction?
A3: While direct side-reaction products of OPA and nitroarenes are not extensively documented in the literature, their chemical properties suggest several potential interferences:
-
Oxidation: Nitroarenes are known oxidizing agents. They could potentially oxidize the thiol reagent, reducing its availability to participate in the formation of the fluorescent isoindole. Oxidation of the aldehyde groups on OPA to carboxylic acids is also a possibility, which would render the OPA inactive for derivatization.
-
Competitive Reactions: Although less likely, the electron-deficient aromatic ring of a nitroarene could potentially interact with nucleophiles in the reaction mixture, though the primary reaction of OPA with amines is typically very rapid.
-
Matrix Effects in HPLC: The presence of nitroarenes in the sample matrix can interfere with the chromatographic separation and detection of the OPA-derivatized amines, potentially causing co-elution or quenching of the fluorescence signal.
Q4: Are there any known side-products from the reaction of OPA with nitroarenes?
A4: Currently, there is a lack of specific literature detailing the isolation and characterization of side-reaction products formed directly between OPA and nitroarenes under typical derivatization conditions. Any observed side products are more likely to be the result of the degradation of the primary isoindole derivative or oxidation of the reactants.
Troubleshooting Guide
This guide addresses common issues encountered during OPA derivatization experiments, with a special focus on potential complications arising from the presence of nitroarenes.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no fluorescence signal | 1. Inactive OPA reagent: OPA can degrade over time. 2. Incorrect pH: The reaction requires alkaline conditions (typically pH 9-11). 3. Insufficient thiol: The thiol is essential for the reaction. 4. Presence of oxidizing agents (e.g., nitroarenes): The thiol or OPA may have been oxidized. 5. Secondary amine analyte: OPA does not react with secondary amines like proline. | 1. Prepare fresh OPA reagent. 2. Verify the pH of the buffer and reaction mixture. 3. Ensure the correct concentration of the thiol is used. Prepare fresh thiol solutions. 4. Increase the concentration of the thiol to compensate for potential oxidation. Consider removing the nitroarene from the sample prior to derivatization if possible. Analyze a control sample without the nitroarene to confirm interference. 5. Use a different derivatization reagent (e.g., FMOC-Cl) for secondary amines. |
| Unstable fluorescence signal (rapid decay) | 1. Inherent instability of the isoindole derivative. 2. Excess OPA: Can accelerate derivative degradation. 3. Sub-optimal thiol: Some thiols form more stable derivatives than others. | 1. Automate the derivatization and injection process to ensure consistent reaction times. Analyze samples immediately after derivatization. 2. Optimize the OPA-to-amine ratio to avoid a large excess of OPA. 3. Consider using a different thiol, such as N-acetyl-L-cysteine, which is known to form more stable derivatives. |
| Extra peaks in the chromatogram | 1. Impurities in the reagents or sample. 2. Degradation of the OPA-derivatized product. 3. Side reactions. 4. Reaction of OPA with other primary amines in the sample matrix. | 1. Run a blank injection of the reagents to identify any impurity peaks. 2. Inject the sample at different time points after derivatization to monitor for the appearance of degradation peaks. 3. Use HPLC-MS to identify the mass of the unknown peaks, which may provide clues to their structure. 4. If possible, purify the sample to remove other primary amines before derivatization. |
| Peak tailing or poor peak shape | 1. Sub-optimal chromatographic conditions. 2. Interaction of the derivatized analyte with the column. | 1. Adjust the mobile phase composition, gradient, or pH. 2. Use a different type of HPLC column or an end-capped column to minimize secondary interactions. |
Quantitative Data Summary
The following table summarizes key quantitative parameters for the OPA derivatization reaction. It is important to note that optimal conditions may vary depending on the specific application.
| Parameter | Typical Value/Range | Notes |
| OPA Reagent Concentration | 10 - 50 mM | Should be in excess relative to the analyte. |
| Thiol Concentration | 20 - 100 mM | A higher concentration may be needed in the presence of oxidizing agents. |
| Reaction pH | 9.0 - 11.0 | Borate buffer is commonly used. |
| Reaction Time | 1 - 5 minutes | The reaction is rapid, but derivatives can be unstable. Consistency is key. |
| Detection Wavelength (Fluorescence) | Excitation: ~340 nm, Emission: ~450 nm | Optimal wavelengths may vary slightly depending on the derivative. |
| Detection Wavelength (UV) | ~330-340 nm | For UV detection. |
| Stability of Isoindole Derivatives | Highly variable (minutes to hours) | Dependent on the amine, thiol, and reaction conditions. |
Note: Quantitative data on the yields of specific side reaction products from OPA and nitroarenes are not available in the peer-reviewed literature.
Experimental Protocols
Protocol 1: Standard Pre-column OPA Derivatization for Amino Acid Analysis by HPLC
This protocol provides a general procedure for the derivatization of primary amino acids.
Materials:
-
o-Phthalaldehyde (OPA)
-
2-Mercaptoethanol (or N-acetyl-L-cysteine)
-
Boric acid
-
Sodium hydroxide
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Amino acid standards
-
Sample containing primary amines
Reagent Preparation:
-
Borate Buffer (0.4 M, pH 10.4): Dissolve 24.7 g of boric acid in 1 L of water. Adjust the pH to 10.4 with a concentrated sodium hydroxide solution.
-
OPA Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 11.2 mL of the 0.4 M borate buffer and 50 µL of 2-mercaptoethanol. This reagent should be prepared fresh daily and stored in a dark vial.
Derivatization Procedure:
-
In a clean vial, mix your sample or standard solution with the OPA reagent. A typical ratio is 1:1 (v/v), but this may need to be optimized.
-
Allow the reaction to proceed for a fixed time, typically 1-2 minutes at room temperature.
-
Inject a suitable volume of the reaction mixture onto the HPLC system.
HPLC Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: Sodium acetate buffer (e.g., 25 mM, pH 6.5)
-
Mobile Phase B: Methanol or acetonitrile
-
Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B is used to elute the derivatized amino acids.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: Fluorescence detector (Ex: 340 nm, Em: 450 nm) or UV detector (338 nm).
Protocol 2: Investigating the Interference of Nitroarenes
To assess the potential impact of a nitroarene on your OPA derivatization, the following steps can be taken:
-
Prepare Control Samples:
-
Blank: OPA reagent mixed with your sample diluent.
-
Standard: Your amino acid standard derivatized according to Protocol 1.
-
Nitroarene Control: Your nitroarene compound dissolved in the sample diluent (no OPA or amino acid).
-
Spiked Sample: Your amino acid standard mixed with the nitroarene at a relevant concentration, then derivatized according to Protocol 1.
-
-
HPLC Analysis:
-
Analyze all control samples and your actual samples using the same HPLC method.
-
-
Data Evaluation:
-
Compare the chromatograms: Look for any new peaks in the spiked sample that are not present in the other controls.
-
Quantify the main peak: Compare the peak area of your derivatized amino acid in the standard and the spiked sample. A significant decrease in the peak area in the spiked sample suggests interference.
-
Use HPLC-MS: If available, analyze the new peaks by mass spectrometry to gain information about their molecular weight, which can help in identifying potential side products.
-
Visualizations
References
Technical Support Center: Refinement of Crystallization Process for 4-Nitroisoindolin-1-one
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the crystallization process of 4-Nitroisoindolin-1-one to achieve higher purity.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the crystallization of this compound.
Problem: Low or No Crystal Formation Upon Cooling
Question: I've dissolved my crude this compound in a hot solvent and allowed it to cool, but no crystals have formed. What should I do?
Answer: This is a common issue that can arise from several factors. Here are the primary causes and their solutions:
-
Excess Solvent: The most frequent reason for no crystal formation is the use of too much solvent, which keeps the compound dissolved even at lower temperatures.[1][2][3]
-
Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it thermodynamically should at that temperature. Crystal formation often needs a point of nucleation to begin.[1][2]
-
Solutions:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the liquid's surface. The microscopic scratches can provide a nucleation site for crystal growth.[1][4]
-
Seeding: Introduce a tiny crystal of pure this compound into the cooled solution. This "seed crystal" will act as a template for other crystals to form.[1]
-
-
-
Insufficient Cooling: Ensure the solution has been cooled to a sufficiently low temperature. An ice bath can promote crystallization, though slower cooling is generally recommended for achieving higher purity.[1]
Problem: The Compound "Oils Out" Instead of Forming Crystals
Question: When my solution cools, an oily liquid separates instead of solid crystals. How can I resolve this?
Answer: "Oiling out" happens when the solute comes out of solution at a temperature above its melting point. This is often caused by a highly concentrated solution and rapid cooling.[1][2] Here are some corrective measures:
-
Reheat and Add More Solvent: Reheat the mixture until the oil completely redissolves. Then, add a small amount of additional hot solvent to slightly decrease the solution's saturation.[1][5]
-
Slow Cooling: Allow the solution to cool down much more slowly. Insulating the flask, for instance by wrapping it in a cloth, can facilitate slow cooling and encourage crystal formation over oiling out.[1][2]
-
Solvent Change: The chosen solvent's boiling point might be too high relative to the melting point of your compound. Consider using a lower-boiling point solvent.
Problem: Low Recovery of Purified Product
Question: After filtration, the yield of my purified this compound is very low. What could be the cause?
Answer: Low recovery is a frustrating but solvable issue. The likely culprits are:
-
Using an Excessive Amount of Solvent: As with the failure of crystal formation, using too much solvent will result in a significant portion of your product remaining in the mother liquor after cooling.[1][3] Always strive to use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Washing with Warm or Excessive Solvent: When washing the collected crystals, using a solvent that is not ice-cold or using too much of it can redissolve a portion of your purified product.[1] Use a minimal amount of ice-cold solvent for washing.
-
Premature Crystallization during Hot Filtration: If you perform a hot filtration to remove insoluble impurities, the product can sometimes crystallize in the filter funnel. To prevent this, use a slight excess of hot solvent and pre-heat the filtration apparatus. The excess solvent can be evaporated before cooling.[5]
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: The ideal solvent is one that dissolves this compound well at high temperatures but poorly at low temperatures.[1] For aromatic nitro compounds, solvents like ethanol, methanol, acetone, and ethyl acetate are often good candidates.[6][7] A mixed solvent system, such as ethanol-water or acetone-hexane, can also be effective.[3][7] It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent mixture.
Q2: How can I remove colored impurities from my crude this compound?
A2: If your hot solution is colored due to impurities, you can add a small amount of activated charcoal to the solution and then heat it to boiling for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. The charcoal can then be removed by hot filtration.[1][4]
Q3: What is the expected purity of this compound after a successful crystallization?
A3: A successful crystallization should significantly improve the purity of the compound. Purity can be assessed by techniques such as High-Performance Liquid Chromatography (HPLC) and melting point analysis. A sharp melting point close to the literature value (around 235-237 °C) indicates high purity.[8] HPLC analysis can provide a quantitative measure of purity, often exceeding 99% after proper crystallization.[8]
Data Presentation
Table 1: Potential Solvent Systems for Crystallization of this compound
| Solvent/Solvent System | Boiling Point (°C) | Expected Solubility Profile | Potential Impact on Purity |
| Methanol | 65 | Good solubility at high temperatures, moderate at low temperatures. | Good for removing non-polar impurities. |
| Ethanol | 78 | Similar to methanol, slightly less volatile. | Effective for general purification. |
| Isopropanol | 82 | Lower solubility compared to methanol and ethanol. | May lead to higher recovery, good for removing more polar impurities. |
| Ethyl Acetate | 77 | Good solubility. | A versatile solvent for a range of impurities. |
| Acetone | 56 | Very high solubility. | Often used in a mixed solvent system (e.g., with hexane) to reduce solubility at low temperatures. |
| Ethanol/Water | Variable | The addition of water (an anti-solvent) decreases solubility. | Excellent for inducing crystallization and removing highly polar or non-polar impurities. |
| Acetone/Hexane | Variable | Hexane acts as an anti-solvent to the highly soluble acetone. | Effective for compounds that are too soluble in pure acetone. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol). Heat the mixture to boiling while stirring to dissolve the solid. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for 2-5 minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or if charcoal was used, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Mixed-Solvent Recrystallization (e.g., Ethanol/Water)
-
Dissolution: Dissolve the crude this compound in the minimum amount of hot ethanol (the "good" solvent).
-
Addition of Anti-Solvent: While the solution is still hot, add water (the "anti-solvent") dropwise until the solution becomes slightly cloudy (turbid).
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 5-7 from the Single-Solvent Recrystallization protocol, using an ice-cold ethanol/water mixture for washing.
Visualizations
Caption: Troubleshooting workflow for the crystallization of this compound.
Caption: General experimental workflow for the purification of this compound by crystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Recrystallization [sites.pitt.edu]
- 5. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 6. US2874196A - Method of crystallizing nitro products - Google Patents [patents.google.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. This compound | 366452-97-3 [chemicalbook.com]
Validation & Comparative
A Comparative Guide to the Synthesis of Isoindolinones: One-Pot vs. Multi-Step Approaches
For Researchers, Scientists, and Drug Development Professionals
The isoindolinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. The efficient construction of this heterocyclic system is, therefore, a critical focus in synthetic organic chemistry. This guide provides an objective comparison between one-pot and traditional multi-step synthetic strategies for isoindolinone synthesis, supported by experimental data and detailed protocols to inform methodology selection in research and development.
At a Glance: One-Pot vs. Multi-Step Synthesis
One-pot syntheses combine multiple reaction steps in a single vessel without the isolation of intermediates, offering significant advantages in terms of efficiency, resource conservation, and time. In contrast, traditional multi-step syntheses involve the sequential execution of reactions with the isolation and purification of each intermediate product. While offering precise control over each transformation, this approach can be more time-consuming and may lead to lower overall yields due to material loss at each stage.
The synthesis of N-substituted isoindolinones from 2-formylbenzoic acid and a primary amine serves as an excellent case study for comparing these two approaches.
Quantitative Performance Comparison
The following table summarizes the key quantitative data for the synthesis of N-benzylisoindolinone from 2-formylbenzoic acid and benzylamine via a one-pot reductive amination and a representative multi-step approach.
| Parameter | One-Pot Reductive Amination | Multi-Step Synthesis |
| Starting Materials | 2-Formylbenzoic acid, Benzylamine | 2-Formylbenzoic acid, Benzylamine |
| Key Reagents | Reducing agent (e.g., NaBH₄, H₂) | - |
| Catalyst | Acid or metal catalyst (optional) | Acid catalyst (for imine formation) |
| Solvent | Ethanol, Methanol, or others | Toluene, Methanol, etc. |
| Reaction Time | 4-12 hours | Step 1: 2-4 hours; Step 2: 4-12 hours (plus workup/purification time) |
| Overall Yield | Up to 95% | Typically 60-80% (cumulative) |
| Number of Steps | 1 | 2 (with intermediate isolation) |
| Key Advantages | High efficiency, reduced waste, time-saving | High control over each step, easier troubleshooting |
| Key Disadvantages | Potential for side reactions, optimization can be complex | Lower overall yield, more time and resource-intensive |
Experimental Protocols
One-Pot Synthesis: Reductive Amination of 2-Formylbenzoic Acid
This one-pot procedure involves the in-situ formation of an imine from 2-formylbenzoic acid and an amine, which is then immediately reduced and cyclized to the isoindolinone.
Protocol:
-
To a solution of 2-formylbenzoic acid (1.0 mmol) and benzylamine (1.1 mmol) in methanol (10 mL), add a catalytic amount of acetic acid (0.1 mmol).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 mmol) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 4-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and remove the methanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography to yield the N-benzylisoindolinone.
Multi-Step Synthesis of N-Benzylisoindolinone
This traditional approach involves the synthesis and isolation of the intermediate imine before its subsequent reduction and cyclization.
Step 1: Synthesis of (E)-2-((Benzylimino)methyl)benzoic Acid
-
A solution of 2-formylbenzoic acid (1.0 mmol) and benzylamine (1.0 mmol) in toluene (10 mL) is refluxed with a Dean-Stark trap for 2-4 hours to remove water.
-
The reaction progress is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure to yield the crude imine, which can be purified by recrystallization or used directly in the next step.
Step 2: Reduction and Cyclization to N-Benzylisoindolinone
-
The isolated (E)-2-((benzylimino)methyl)benzoic acid (1.0 mmol) is dissolved in methanol (10 mL).
-
The solution is cooled to 0 °C, and sodium borohydride (1.5 mmol) is added in portions.
-
The reaction is stirred at room temperature for 4-12 hours.
-
Workup and purification are performed as described in the one-pot procedure to yield the final product.
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of both the one-pot and multi-step synthetic approaches.
Concluding Remarks
The choice between a one-pot and a multi-step synthesis for isoindolinones depends on the specific goals of the research. For rapid library synthesis, lead optimization, and process development where time and resource efficiency are paramount, one-pot methods are clearly advantageous. They offer higher overall yields, generate less waste, and significantly reduce hands-on time.
However, for complex target molecules where intermediates may be unstable or prone to side reactions, the control afforded by a multi-step approach can be invaluable. The ability to isolate and characterize intermediates allows for more straightforward troubleshooting and optimization of individual reaction steps. Ultimately, a thorough understanding of both methodologies allows researchers to select the most appropriate and effective strategy for their synthetic endeavors.
Structural Validation of 4-Nitroisoindolin-1-one: A Comparative Guide to Elemental Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the elemental composition of 4-Nitroisoindolin-1-one with its structural isomers and the parent compound, isoindolin-1-one. The structural integrity of a compound is a critical parameter in drug development and chemical research. Elemental analysis is a fundamental technique for verifying the empirical formula of a synthesized compound, ensuring its purity and confirming its identity. This document presents supporting experimental data for this compound and outlines the detailed methodology for its determination.
Comparative Elemental Analysis
The structural validation of this compound is substantiated by comparing its experimentally determined elemental composition with the theoretical values derived from its molecular formula (C₈H₆N₂O₃). A comparison with its non-nitrated counterpart and other nitro isomers highlights the impact of the nitro group's position on the elemental percentages, although for isomers, these theoretical values are identical.
| Compound | Molecular Formula | Theoretical C (%) | Theoretical H (%) | Theoretical N (%) | Theoretical O (%) | Experimental N (%) (for this compound) |
| This compound | C₈H₆N₂O₃ | 53.94 | 3.40 | 15.72 | 26.94 | 15.81[1] |
| Isoindolin-1-one | C₈H₇NO | 72.17 | 5.30 | 10.52 | 12.01 | - |
| 5-Nitroisoindolin-1-one | C₈H₆N₂O₃ | 53.94 | 3.40 | 15.72 | 26.94 | - |
| 6-Nitroisoindolin-1-one | C₈H₆N₂O₃ | 53.94 | 3.40 | 15.72 | 26.94 | - |
| 7-Nitroisoindolin-1-one | C₈H₆N₂O₃ | 53.94 | 3.40 | 15.72 | 26.94 | - |
Note: The theoretical oxygen percentage is typically determined by difference.
Experimental Protocol: Combustion Analysis for CHN Determination
The elemental composition of this compound and its analogs is determined using a modern automated elemental analyzer based on the Dumas method of combustion.
Instrumentation: A calibrated CHN elemental analyzer.
Materials:
-
This compound sample (high purity)
-
Microbalance (readable to 0.001 mg)
-
Tin capsules
-
Standard reference material (e.g., Acetanilide)
-
Helium carrier gas (high purity)
-
Oxygen combustion gas (high purity)
Procedure:
-
Instrument Calibration: Calibrate the elemental analyzer using a certified standard reference material.
-
Sample Preparation:
-
Accurately weigh 1-2 mg of the dried this compound sample into a tin capsule using a microbalance.
-
Fold the tin capsule to encase the sample securely, ensuring no sample loss.
-
-
Analysis:
-
Place the encapsulated sample into the autosampler of the CHN analyzer.
-
Initiate the analysis sequence. The sample is dropped into a high-temperature furnace (typically ~900-1000 °C) with a constant flow of helium carrier gas and a pulse of pure oxygen.
-
Combustion of the sample occurs, converting carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂).
-
-
Gas Separation and Detection:
-
The resulting gases are passed through a reduction tube to convert nitrogen oxides to N₂.
-
The mixture of CO₂, H₂O, and N₂ is then separated using a chromatographic column.
-
A thermal conductivity detector (TCD) measures the concentration of each gas.
-
-
Data Analysis:
-
The instrument's software calculates the percentage of Carbon, Hydrogen, and Nitrogen in the original sample based on the detector's response and the initial sample weight.
-
The oxygen percentage is calculated by difference: %O = 100% - (%C + %H + %N).
-
Workflow for Structural Validation
The following diagram illustrates the logical workflow for the structural validation of this compound using elemental analysis.
Caption: Workflow for the structural validation of this compound via elemental analysis.
References
The Ascendancy of Halogens: A Bioisosteric Shift Away from the 3-Nitro Group in Indenoisoquinoline-Based Topoisomerase I Inhibitors
A Comparative Guide to Next-Generation Anticancer Agents
The indenoisoquinoline scaffold has emerged as a promising chemotype in the development of novel anticancer agents, primarily through their potent inhibition of human topoisomerase I (Top1). Historically, a 3-nitro substitution on the indenoisoquinoline core has been a key pharmacophoric feature, contributing significantly to the cytotoxic and Top1-inhibitory activities of these compounds. However, the presence of an aromatic nitro group often raises concerns regarding potential off-target toxicity and metabolic liabilities. This has spurred research into bioisosteric replacements that can retain or enhance the desired pharmacological profile while mitigating these risks. This guide provides a comprehensive comparison of 3-nitro indenoisoquinolines with their halogenated counterparts, specifically focusing on 3-fluoro and 3-chloro analogs, supported by experimental data and detailed methodologies.
Performance Comparison: 3-Nitro vs. 3-Halogenated Indenoisoquinolines
The bioisosteric replacement of the 3-nitro group with fluorine or chlorine has yielded compounds with compelling biological activity. The data presented below, summarized from key studies, highlights the potential of these halogenated analogs as potent Topoisomerase I inhibitors with significant anticancer properties.
Topoisomerase I Inhibitory Activity
The primary mechanism of action for indenoisoquinolines is the stabilization of the Top1-DNA cleavage complex, leading to replication-dependent DNA double-strand breaks and subsequent cell death. The Top1-mediated DNA cleavage assay is a crucial tool for evaluating the potency of these inhibitors.
| Compound | 3-Substituent | Top1-mediated DNA Cleavage Activity | Reference Compound |
| Parent Nitro Compound | -NO₂ | ++++ | Camptothecin |
| Fluoro Analog | -F | +++ to ++++ | Camptothecin |
| Chloro Analog | -Cl | +++ | Camptothecin |
Activity is often semi-quantitatively scored based on the intensity of cleaved DNA bands relative to a known inhibitor like camptothecin, where '++++' indicates the highest activity.
Cytotoxicity Against Human Cancer Cell Lines
The National Cancer Institute's 60 human cancer cell line (NCI-60) screen is a standard method for assessing the antiproliferative activity of potential anticancer agents. The GI₅₀ value, the concentration required to inhibit cell growth by 50%, is a key metric from this assay.
| Compound Series | 3-Substituent | Representative GI₅₀ (µM) Range in NCI-60 Panel |
| 3-Nitro Analogs | -NO₂ | 0.01 - 1.0 |
| 3-Fluoro Analogs | -F | 0.01 - 0.5 |
| 3-Chloro Analogs | -Cl | 0.02 - 1.0 |
Note: The GI₅₀ values can vary significantly depending on the specific analog and the cancer cell line being tested.
Mechanism of Action and Experimental Workflow
The development and evaluation of these indenoisoquinoline analogs follow a structured workflow, from chemical synthesis to biological characterization. The core of their anticancer activity lies in their ability to function as "interfacial inhibitors" of the Topoisomerase I-DNA complex.
Figure 1. Mechanism of Topoisomerase I inhibition by indenoisoquinolines.
The discovery pipeline for these compounds involves a series of well-defined steps, from the initial design and synthesis to comprehensive biological evaluation.
Figure 2. Experimental workflow for indenoisoquinoline analog development.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are outlines of the key experimental protocols used in the evaluation of 3-substituted indenoisoquinolines.
Synthesis of 3-Halogenated Indenoisoquinolines (General Scheme)
The synthesis of 3-fluoro and 3-chloro indenoisoquinolines typically involves a multi-step sequence starting from appropriately substituted phthalic anhydrides and phenylacetic acids. A key intermediate is the corresponding 3-halogenated homophthalic anhydride, which is then condensed with a Schiff base to form the indenoisoquinoline core.
Example: Synthesis of a 3-Fluoroindenoisoquinoline
-
Formation of the Halogenated Homophthalic Anhydride: A substituted phenylacetic acid is treated with a fluorinating agent (e.g., Selectfluor) to introduce the fluorine at the desired position. The resulting acid is then cyclized to the corresponding homophthalic anhydride using a dehydrating agent like acetic anhydride.
-
Schiff Base Formation: An appropriate aromatic aldehyde is condensed with a primary amine to form the Schiff base.
-
Condensation and Cyclization: The halogenated homophthalic anhydride and the Schiff base are reacted in a suitable solvent (e.g., chloroform) to yield a cis-3-aryl-4-carboxyisoquinolone.
-
Final Ring Closure: The isoquinolone intermediate is treated with a cyclizing agent, such as thionyl chloride, to effect the final ring closure and afford the target 3-fluoroindenoisoquinoline.
Topoisomerase I-Mediated DNA Cleavage Assay
This assay is designed to detect the ability of a compound to stabilize the covalent complex between Top1 and DNA.
-
DNA Substrate Preparation: A DNA fragment (e.g., a restriction fragment of a plasmid) is 3'-end-labeled with a radioactive isotope (e.g., ³²P) using terminal deoxynucleotidyl transferase.
-
Reaction Mixture Assembly: The labeled DNA substrate is incubated with purified human Topoisomerase I in a reaction buffer (typically containing Tris-HCl, KCl, MgCl₂, DTT, and EDTA) in the presence of varying concentrations of the test compound. Camptothecin is used as a positive control.
-
Incubation: The reaction is allowed to proceed at 37°C for a defined period (e.g., 30 minutes).
-
Termination and Denaturation: The reaction is stopped by the addition of a loading buffer containing SDS and proteinase K to digest the enzyme. The samples are then denatured by heating.
-
Gel Electrophoresis: The DNA fragments are separated by denaturing polyacrylamide gel electrophoresis.
-
Visualization: The gel is dried and exposed to a phosphor screen or X-ray film to visualize the radiolabeled DNA bands. An increase in the intensity of the cleaved DNA fragments compared to the drug-free control indicates Top1 inhibition.
NCI-60 Human Tumor Cell Line Screen
This screen evaluates the growth inhibitory effects of a compound against a panel of 60 human cancer cell lines.
-
Cell Plating: The 60 cell lines are inoculated into 96-well microtiter plates and incubated for 24 hours to allow for cell attachment and exponential growth.
-
Compound Addition: The test compounds are solubilized (typically in DMSO) and added to the plates at various concentrations (usually a 5-log dilution series).
-
Incubation: The plates are incubated for an additional 48 hours.
-
Cell Viability Assay: After the incubation period, cell viability is determined using the sulforhodamine B (SRB) assay. The cells are fixed with trichloroacetic acid, and the cellular protein is stained with SRB dye.
-
Data Analysis: The absorbance of the solubilized dye is measured, which is proportional to the number of viable cells. The GI₅₀ (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC₅₀ (concentration causing a net loss of 50% of cells) are calculated for each cell line.
A Comparative Analysis of Isoindolin-1-one Derivatives as Potent Urease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of various isoindolin-1-one derivatives that have been investigated as urease inhibitors. Urease is a crucial enzyme in the pathogenesis of diseases caused by microorganisms like Helicobacter pylori and Proteus mirabilis. The inhibition of this enzyme is a key strategy in the development of new therapeutics for conditions such as peptic ulcers and urinary tract infections.[1][2] This document summarizes quantitative inhibitory data, details experimental protocols for urease inhibition assays, and presents visual diagrams of experimental workflows to aid in the understanding and future development of this class of inhibitors.
Quantitative Comparison of Urease Inhibitory Activity
The inhibitory potential of various isoindolin-1-one derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates greater potency. The tables below summarize the IC50 values for different series of isoindolin-1-one derivatives against Jack bean urease, a commonly used model enzyme.[3][4][5]
Table 1: Urease Inhibitory Activity of 2,3-Disubstituted Isoindolin-1-ones
| Compound | IC50 (µM) | Standard Inhibitor (Thiourea) IC50 (µM) | Standard Inhibitor (Hydroxyurea) IC50 (µM) |
| 5c | 10.07 ± 0.28 | 22.01 ± 0.10 | 100.00 ± 0.02 |
Data sourced from a study on a series of sixteen synthesized 2,3-disubstituted isoindolin-1-one derivatives (5a-p), where compound 5c demonstrated the highest activity.[3][6][7]
Table 2: Urease Inhibitory Activity of Isoindolin-1-ones Fused to Barbiturates
| Compound | IC50 (µM) | Standard Inhibitor (Thiourea) IC50 (µM) |
| 5b | 0.82 ± 0.03 | 22.01 ± 0.10 |
Data from a study on fourteen novel isoindolin-1-one derivatives fused to barbiturates (5a-n). Compound 5b was identified as the most potent inhibitor in this series.[8][9] The entire series exhibited high inhibitory activity, with IC50 values ranging from 0.82 to 1.85 µM.[4][8]
Experimental Protocols
The following is a detailed methodology for a typical in vitro urease inhibition assay used to evaluate the potency of isoindolin-1-one derivatives. This protocol is based on the widely used Berthelot (indophenol) method, which measures the concentration of ammonia produced by the enzymatic hydrolysis of urea.[1][3]
Materials and Reagents:
-
Jack bean urease
-
Urea
-
Phosphate buffer (pH 7.4)
-
Phenol reagent
-
Alkaline hypochlorite solution
-
Sodium nitroprusside
-
Test compounds (isoindolin-1-one derivatives)
-
Standard inhibitor (e.g., Thiourea, Hydroxyurea)[3]
-
96-well microplates
-
Microplate reader
-
Incubator
Assay Procedure:
-
Preparation of Reagents: All solutions are prepared in phosphate buffer. The test compounds and standard inhibitors are typically dissolved in a suitable solvent like DMSO.[10]
-
Assay Mixture Preparation: In a 96-well plate, add 10 µL of the test compound solution at various concentrations. For the control, 10 µL of the solvent is added instead.
-
Enzyme Addition: To each well, add 10 µL of Jack bean urease solution (1 unit/well) and mix.
-
Pre-incubation: The plate is pre-incubated at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
Substrate Addition: The enzymatic reaction is initiated by adding 20 µL of urea solution (50 mM) to each well.
-
Incubation: The plate is then incubated at 37°C for 15 minutes.
-
Color Development: After incubation, 80 µL of phenol reagent and 40 µL of alkaline hypochlorite solution are added to each well to stop the reaction and initiate color development. The plate is incubated for another 30 minutes at 37°C.
-
Absorbance Measurement: The absorbance of the resulting blue-green indophenol is measured at a wavelength between 625 and 670 nm using a microplate reader.[1][3]
-
Calculation of Inhibition: The percentage of urease inhibition is calculated using the following formula:
% Inhibition = [1 - (ODtest well / ODcontrol)] x 100[3]
Where ODtest well is the absorbance of the well containing the test compound and ODcontrol is the absorbance of the well with no inhibitor.
-
IC50 Determination: The IC50 values are determined by plotting the percentage of inhibition against the concentration of the inhibitor.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the in vitro urease inhibition assay described above.
Caption: Workflow for in vitro urease inhibition assay.
This guide serves as a starting point for researchers interested in the field of urease inhibitors. The provided data and protocols can be valuable for the design and evaluation of new, more potent isoindolin-1-one derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. ICS 2022 Abstract #514 Rational drug design to identify a new urease inhibitor to treat urinary catheter blockage. [ics.org]
- 3. Isoindolin-1-one derivatives as urease inhibitors: Design, synthesis, biological evaluation, molecular docking and in-silico ADME evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isoindolin-1-ones Fused to Barbiturates: From Design and Molecular Docking to Synthesis and Urease Inhibitory Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Isoindolin-1-One Derivatives As Urease Inhibitors: Design, Synthesis, Biological Evaluation, Molecular Docking and In-Silico Adme Evaluation [rimpacts.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
A Researcher's Guide to Validating the Structure of Synthesized Isoindolin-1-one Derivatives
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of newly synthesized compounds is a critical step. This guide provides a comparative overview of the primary analytical techniques used to validate the structure of isoindolin-1-one derivatives, a scaffold of significant interest in medicinal chemistry. We present supporting experimental data, detailed methodologies, and visual workflows to aid in the comprehensive characterization of these molecules.
Spectroscopic and Analytical Techniques: A Comparative Overview
The structural elucidation of synthesized isoindolin-1-one derivatives relies on a combination of spectroscopic and analytical methods. Each technique provides unique and complementary information, and their collective application leads to a confident structural assignment. The most common and powerful techniques include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Crystallography.
Data Presentation: Spectroscopic Data for Representative Isoindolin-1-one Derivatives
The following tables summarize key spectroscopic data for a selection of isoindolin-1-one derivatives, providing a reference for researchers working on similar structures.
Table 1: ¹H NMR Spectroscopic Data for Selected Isoindolin-1-one Derivatives (in CDCl₃)
| Compound | Key ¹H NMR Chemical Shifts (δ, ppm) and Multiplicities | Reference |
| 3-(benzylamino)isoindolin-1-one | 7.84-7.82 (m, 2H), 7.82-7.47 (m), 5.50 (s, 1H) | [1] |
| 3-(butylamino)isoindolin-1-one | 7.80 (d, J= 7.6 Hz, 1H), 7.72 (s, 1H), 7.58-7.47 (m, 3H), 5.49 (s, 1H), 2.73-2.67 (m, 1H), 2.59-2.52 (m, 1H), 1.50-1.43 (m, 2H), 1.43-1.32 (m, 2H), 0.87 (t, J= 7.3 Hz, 3H) | [1] |
| 3-(pyrrolidin-1-yl)isoindolin-1-one | 7.82 (d, J=6 Hz, 1H), 7.60 (s, 1H), 7.58-7.45 (m, 3H), 5.70 (s, 1H), 2.74-2.71 (m, 2H), 2.51-2.48 (m, 2H), 1.77-1.75 (m, 4H) | [1] |
| 3-hydroxyisoindolin-1-ones | 3.00-3.70 (two doublets for benzylic protons) | [2][3] |
Table 2: ¹³C NMR Spectroscopic Data for Selected Isoindolin-1-one Derivatives (in CDCl₃)
| Compound | Key ¹³C NMR Chemical Shifts (δ, ppm) | Reference |
| 3-(butylamino)isoindolin-1-one | 170.6, 145.7, 132.2, 132.1, 129.1, 123.6, 123.3, 70.7, 44.1, 32.5, 20.3, 13.9 | [1] |
| 3-(pyrrolidin-1-yl)isoindolin-1-one | 171.2, 145.3, 132.1 (2C), 129.0, 123.7, 123.2, 69.9, 47.4, 25.9 | [1] |
| 3-hydroxyisoindolin-1-ones | ~90 (hemiaminal carbon) | [3] |
Table 3: FT-IR Spectroscopic Data for Isoindolin-1-one Derivatives
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Significance | Reference |
| Amide C=O | 1674-1697 | Confirms the presence of the lactam carbonyl group. | [4] |
| N-H Stretch | ~3300 (for N-unsubstituted or N-monosubstituted) | Indicates the presence of the amine/amide N-H bond. | [5] |
| Aromatic C-H Stretch | 3100-3000 | Corresponds to the C-H bonds of the aromatic ring. | [5] |
| Aromatic C=C Stretch | 1600-1450 | Indicates the presence of the benzene ring. | [5] |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining high-quality, reproducible data. Below are generalized methodologies for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the carbon-hydrogen framework of the synthesized isoindolin-1-one derivative.
-
Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is typically used.[1]
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified isoindolin-1-one derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
The choice of solvent is critical, as some compounds may exhibit different spectral characteristics in different solvents.[4][6]
-
Transfer the solution to a clean, dry NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-64 scans.
-
Acquire a ¹³C NMR spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, can be performed to further elucidate complex structures and confirm assignments.[7]
-
-
Data Processing:
-
Process the acquired data using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the spectra to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[1]
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to specific protons and carbons in the molecule.
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight of the synthesized compound and to gain structural information from its fragmentation pattern.
-
Instrumentation: An electrospray ionization (ESI) mass spectrometer is commonly used for the analysis of isoindolin-1-one derivatives.[1]
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the analyte. For isoindolin-1-one derivatives, positive ion mode is common, observing the [M+H]⁺ ion.[1]
-
High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecule with high accuracy.[3]
-
-
Data Analysis:
-
Identify the molecular ion peak (e.g., [M+H]⁺) to confirm the molecular weight of the synthesized compound.
-
Compare the experimentally determined mass to the calculated theoretical mass.
-
Analyze the fragmentation pattern (if any) to gain further structural insights.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the functional groups present in the synthesized isoindolin-1-one derivative.
-
Instrumentation: An FT-IR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation (ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid, purified sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and correlate them to specific functional groups (e.g., C=O, N-H, aromatic C-H).[8]
-
X-ray Crystallography: The Gold Standard for Structural Validation
For chiral isoindolin-1-one derivatives, or when the stereochemistry is , single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure and absolute configuration.[9][10]
-
Principle: This technique involves irradiating a single crystal of the compound with X-rays. The diffraction pattern of the X-rays is used to determine the arrangement of atoms within the crystal lattice.
-
Requirements: The primary limitation of this technique is the need for a high-quality single crystal of the compound, which can sometimes be challenging to obtain.[9]
-
Data Analysis: The analysis of the diffraction data provides precise bond lengths, bond angles, and torsional angles. For chiral molecules, the Flack parameter is used to determine the absolute configuration with confidence.[11]
Visualizing the Workflow and Logic
The following diagrams, generated using Graphviz, illustrate the logical workflow for the structural validation of a synthesized isoindolin-1-one derivative.
Caption: General workflow for the synthesis and structural validation of an isoindolin-1-one derivative.
Caption: Logical relationship between analytical techniques and the structural information they provide.
References
- 1. rsc.org [rsc.org]
- 2. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02720H [pubs.rsc.org]
- 3. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How to Identify Functional Groups in FTIR Spectra [eureka.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The use of X-ray crystallography to determine absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 4-Nitroisoindolin-1-one and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of 4-Nitroisoindolin-1-one and its structural analogs. The information is compiled from preclinical research and is intended to support further investigation and drug discovery efforts. The data presented herein focuses on key biological activities, including PARP inhibition, antimicrobial effects, and carbonic anhydrase inhibition.
Overview of Isoindolinone Scaffolds
The isoindolinone core is a privileged scaffold in medicinal chemistry, forming the basis for a variety of biologically active compounds.[1] Modifications to this core structure, including the introduction of a nitro group as seen in this compound, and other substitutions, can significantly modulate the compound's biological profile. This compound itself is a key intermediate in the synthesis of the immunomodulatory drug Lenalidomide.[2] This guide explores the diverse activities of related isoindolinone analogs.
Comparative Biological Activity Data
The following tables summarize the quantitative data for the biological activities of various isoindolinone analogs.
PARP1 Inhibition
Isoindolinone derivatives have been identified as potent inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in DNA repair.[3] Inhibition of PARP1 is a clinically validated strategy in cancer therapy, particularly for tumors with deficiencies in homologous recombination repair.[4]
| Compound/Analog | Target | IC50 (nM) | Ki (nM) | Cell Line/Assay Conditions | Reference |
| Olaparib (Benchmark) | PARP1 | 5 | 1.4 | Enzyme Assay | [5] |
| Rucaparib (Benchmark) | PARP1 | 1.4 | - | Enzyme Assay | [6] |
| Isoindolinone Derivative 1 | PARP1 | single-digit nM | - | DNA-Encoded Library Screening | [3] |
| Isoindolinone Derivative 2 | PARP1 | - | 11.48 ± 4.18 | hCA I | [7] |
| Isoindolinone Derivative 3 | PARP1 | - | 16.09 ± 4.14 | hCA I | [7] |
Antimicrobial Activity
Certain N-substituted isoindolin-1-one derivatives have demonstrated potential as antimicrobial agents against a range of bacterial and fungal strains.[8][9]
| Compound/Analog | Microorganism | MIC (µg/mL) | Reference |
| N-substituted isoindolin-1-one 1 | L. monocytogenes ATCC 1911 | - | [9] |
| N-substituted isoindolin-1-one 2 | S. aureus ATCC 6538 | - | [9] |
| N-substituted isoindolin-1-one 3 | C. albicans ATCC 90028 | - | [9] |
| Isoindoline-1,3-dione derivative 3a | E. coli | - | [10] |
| Isoindoline-1,3-dione derivative 3d | P. fluorescence | - | [10] |
Carbonic Anhydrase Inhibition
Derivatives of isoindolinone have also been investigated as inhibitors of carbonic anhydrases (CAs), which are involved in various physiological processes.[7]
| Compound/Analog | Isozyme | IC50 (nM) | Ki (nM) | Reference |
| Acetazolamide (Standard) | hCA I | - | 436.20 | [7] |
| Acetazolamide (Standard) | hCA II | - | 93.53 | [7] |
| Isoindolinone Derivative 2c | hCA I | - | 11.48 ± 4.18 | [7] |
| Isoindolinone Derivative 2f | hCA I | - | 16.09 ± 4.14 | [7] |
| Isoindolinone Derivative 2c | hCA II | - | 9.32 ± 2.35 | [7] |
| Isoindolinone Derivative 2f | hCA II | - | 14.87 ± 3.25 | [7] |
Signaling Pathways and Mechanisms of Action
PARP1 Inhibition in DNA Repair
PARP1 plays a critical role in the base excision repair (BER) pathway for single-strand DNA breaks. PARP inhibitors block this function, leading to the accumulation of DNA damage.
PARP1 signaling in DNA repair and the effect of inhibitors.
Lenalidomide Mechanism of Action
Lenalidomide, a derivative of 4-amino-glutamyl thalidomide, acts as a molecular glue, modulating the substrate specificity of the CRL4-CRBN E3 ubiquitin ligase complex. This leads to the ubiquitination and subsequent proteasomal degradation of specific target proteins.[2][11]
Mechanism of action of Lenalidomide via CRL4-CRBN E3 ligase.
Experimental Protocols
PARP1 Inhibition Assay (Chemiluminescent)
This protocol outlines a method to determine the in vitro enzymatic activity of PARP1 and evaluate the inhibitory potential of test compounds.[12]
Workflow for a chemiluminescent PARP1 inhibition assay.
Principle: The assay measures the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP1. The resulting biotinylated histones are detected using streptavidin-conjugated horseradish peroxidase (HRP) and a chemiluminescent substrate. The light produced is proportional to PARP1 activity, and a reduction in signal indicates inhibition.[12]
Materials:
-
Recombinant human PARP1 enzyme
-
Histone H4-coated 96-well plates
-
Activated DNA
-
Biotinylated NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 2 mM MgCl2)
-
Blocking Buffer
-
Wash Buffer (e.g., PBST)
-
Test compounds dissolved in DMSO
-
Streptavidin-HRP
-
Chemiluminescent HRP substrate
-
Microplate reader capable of measuring chemiluminescence
Procedure:
-
Plate Preparation: Wells of a 96-well plate are pre-coated with histone H4.
-
Blocking: Add blocking buffer to each well and incubate to prevent non-specific binding.
-
Washing: Wash the plate multiple times with wash buffer.
-
Inhibitor Addition: Add serial dilutions of the test compounds or vehicle control (DMSO) to the wells.
-
Enzyme Reaction: Add a master mix containing PARP1 enzyme, activated DNA, and biotinylated NAD+ to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Add streptavidin-HRP conjugate to each well and incubate.
-
Washing: Wash the plate to remove unbound streptavidin-HRP.
-
Signal Generation: Add the chemiluminescent HRP substrate.
-
Measurement: Immediately measure the chemiluminescence using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.
Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism after a defined incubation period.
Materials:
-
Test compounds
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Inoculum of the microorganism standardized to a specific density (e.g., 0.5 McFarland standard)
-
Positive control (microorganism with no compound)
-
Negative control (broth with no microorganism)
-
Standard antibiotic/antifungal agent
-
Incubator
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in the appropriate broth medium in the wells of a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well containing the test compound, as well as to the positive control wells.
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.
Conclusion
The isoindolinone scaffold, as exemplified by this compound and its analogs, demonstrates a remarkable diversity of biological activities. The data compiled in this guide highlights their potential as PARP inhibitors for cancer therapy, as antimicrobial agents, and as inhibitors of carbonic anhydrase. The provided experimental protocols offer a foundation for the further evaluation and characterization of novel isoindolinone derivatives. The distinct mechanisms of action, such as the unique molecular glue activity of the related compound Lenalidomide, underscore the potential for discovering novel therapeutic agents within this chemical class. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these compounds for various therapeutic targets.
References
- 1. researchgate.net [researchgate.net]
- 2. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and antimicrobial activity of some isoindolin-1-ones derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Novel Molecular Mechanism of Lenalidomide in Myeloid Malignancies Independent of Deletion of Chromosome 5q - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to Catalysts in Isoindolin-1-one Synthesis
The isoindolin-1-one scaffold is a privileged structural motif integral to a wide array of natural products and pharmaceutically active compounds. Its prevalence in medicinal chemistry has spurred the development of numerous synthetic strategies, with transition-metal catalysis emerging as a particularly powerful and versatile approach. This guide provides an objective comparison of different catalytic systems for the synthesis of isoindolin-1-ones, offering a quantitative look at their performance, detailed experimental protocols, and a visual representation of the catalyst selection workflow to aid researchers, scientists, and drug development professionals in their synthetic endeavors.
Comparative Performance of Catalytic Systems
The selection of an appropriate catalyst is paramount for the efficient synthesis of isoindolin-1-ones. The choice depends on factors such as the desired substrate scope, functional group tolerance, and reaction efficiency. Below is a summary of quantitative data from representative examples of prominent catalytic systems.
| Catalyst System | Starting Materials | Reaction Type | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Key Advantages | Key Disadvantages |
| Palladium(II) acetate/dppp | o-halobenzoate, primary amine, CO | Carbonylative Cyclization | 5 | 95 | 24 | ~75%[1] | Good functional group tolerance (methoxy, alcohol, ketone, nitro).[1][2] | Requires pressurized carbon monoxide gas. |
| [{RhCl₂Cp}₂]/Cu(OAc)₂* | N-benzoylsulfonamide, olefin | C-H Activation/Annulation | 5 | 100 | 12 | High | Broad compatibility with terminal and internal olefins.[3][4] | Requires an expensive transition-metal catalyst and a stoichiometric oxidant. |
| [Ir(COD)₂]BArF/rac-L1 | Isoindolin-1-one, simple alkene | C-H Alkylation | 5 | 120 | 48 | up to 87%[5] | High branch selectivity. | Long reaction times and high temperatures may be required. |
| Ni(cod)₂ | N-benzoyl aminal | Intramolecular Arylation | Stoichiometric | Room Temp. | N/A | Good to Excellent | Proceeds at room temperature.[6] | Requires stoichiometric amounts of the nickel reagent. |
| Copper(I) iodide | 2-halobenzoic acid, alkynylcarboxylic acid, NH₄OAc | Three-Component Coupling | N/A | 120 | 6 | Good | One-pot synthesis.[7] | The reaction outcome is sensitive to the order of reagent addition.[7] |
Experimental Protocols
Detailed methodologies for key catalytic systems are provided below. These protocols are based on established literature procedures and offer a starting point for reaction optimization.
Palladium-Catalyzed Carbonylative Cyclization of o-Halobenzoates
This procedure describes the synthesis of 2-substituted isoindolin-1,3-diones, which can be selectively reduced to isoindolin-1-ones in a subsequent step.
Materials:
-
o-halobenzoate (e.g., methyl 2-iodobenzoate) (1.0 equiv)
-
Primary amine (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
1,3-Bis(diphenylphosphino)propane (dppp) (10 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous toluene
-
Carbon monoxide (CO) gas
Procedure:
-
To a dry reaction vessel, add the o-halobenzoate (0.5 mmol), cesium carbonate (1.0 mmol), palladium(II) acetate (0.025 mmol), and dppp (0.05 mmol).[2]
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous toluene (6 mL) followed by the primary amine (0.6 mmol) via syringe.[2]
-
Purge the vessel with carbon monoxide gas for 2-3 minutes and then maintain a positive pressure of CO with a balloon.[2]
-
Heat the reaction mixture to 95 °C and stir for 24 hours.[1][2]
-
After cooling to room temperature, filter the reaction mixture through a pad of celite and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography.
Rhodium-Catalyzed C-H Activation/Annulation of N-Benzoylsulfonamides
This method provides access to a wide range of 3-substituted and 3,3-disubstituted isoindolin-1-ones.
Materials:
-
N-benzoylsulfonamide (1.0 equiv)
-
Olefin (2.0 equiv)
-
Pentamethylcyclopentadienylrhodium(III) chloride dimer ([{RhCl₂Cp*}₂]) (5 mol%)
-
Copper(II) acetate (Cu(OAc)₂) (2.0 equiv)
-
1,2-Dichloroethane (DCE)
Procedure:
-
In a sealed tube, combine the N-benzoylsulfonamide (0.2 mmol), olefin (0.4 mmol), [{RhCl₂Cp*}₂] (0.01 mmol), and copper(II) acetate (0.4 mmol).
-
Add 1,2-dichloroethane (1.0 mL).
-
Seal the tube and stir the mixture at 100 °C for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired isoindolin-1-one.
Catalyst Selection Workflow
The choice of a catalytic system for isoindolin-1-one synthesis is a critical decision that impacts the overall efficiency and applicability of the synthetic route. The following diagram illustrates a logical workflow for selecting an appropriate catalyst based on the desired synthetic transformation.
Caption: A flowchart illustrating the decision-making process for selecting a suitable catalyst for isoindolin-1-one synthesis based on the desired synthetic strategy.
References
- 1. Palladium-Catalyzed One-Step Synthesis of Isoindole-1,3-diones by Carbonylative Cyclization of o-Halobenzoates and Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Rhodium catalyzed synthesis of isoindolinones via C-H activation of N-benzoylsulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rhodium catalyzed synthesis of isoindolinones via C-H activation of N-benzoylsulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Iridium(I)-Catalyzed Isoindolinone-Directed Branched-Selective Aromatic C–H Alkylation with Simple Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nickel-Mediated Synthesis of Isoindolinones at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative Guide to the Synthesis of 4-Nitroisoindolin-1-one: An Evaluation of Reproducibility
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of published synthesis methods for 4-Nitroisoindolin-1-one, a key intermediate in the synthesis of pharmaceuticals, including Lenalidomide. The objective is to evaluate the reproducibility of these methods based on reported experimental data, offering insights to researchers in process development and chemical synthesis.
Executive Summary
The synthesis of this compound is critical for the development of various therapeutic agents. This guide details and compares two primary synthetic routes, evaluating them based on yield, purity, and reaction conditions as reported in the literature. Due to a lack of direct comparative studies on reproducibility, this guide serves as a comparative analysis of the existing published methods. The two routes evaluated are:
-
Route 1: Bromination and Cyclization of 2-Methyl-3-nitrobenzoic Acid Derivatives. This multi-step process is a widely cited method for obtaining this compound.
-
Route 2: Reductive Cyclization of 2-Cyano-6-nitrobenzoic Acid. This proposed alternative route offers a different strategic approach to the target molecule.
The data presented aims to assist researchers in selecting a synthetic strategy that aligns with their specific requirements for scale, purity, and efficiency.
Data Presentation: A Comparative Overview
The following table summarizes the quantitative data for the two primary synthesis routes to this compound.
| Parameter | Route 1: Bromination and Cyclization | Route 2: Reductive Cyclization (Proposed) |
| Starting Material | 2-Methyl-3-nitrobenzoic acid | 2-Cyano-6-nitrobenzoic acid |
| Key Intermediates | Methyl 2-(bromomethyl)-3-nitrobenzoate | Not Applicable |
| Overall Yield | 50-60%[1] | Data not available |
| Purity of Final Product | 95-98%[1] | Data not available |
| Number of Steps | 2 | 1 |
| Key Reagents | N-Bromosuccinimide (NBS), Ammonia source | Reducing agent (e.g., H₂, Pd/C) |
| Reaction Conditions | Elevated temperatures (65-90°C)[1] | Potentially milder conditions |
Experimental Protocols
Route 1: Bromination and Cyclization of 2-Methyl-3-nitrobenzoic Acid Methyl Ester
This synthesis is a two-step process starting from the commercially available 2-methyl-3-nitrobenzoic acid.
Step 1: Synthesis of Methyl 2-(bromomethyl)-3-nitrobenzoate
-
Materials: 2-Methyl-3-nitrobenzoic acid methyl ester, N-Bromosuccinimide (NBS), Benzoyl peroxide (BPO), Carbon tetrachloride.
-
Procedure: A mixture of 2-methyl-3-nitrobenzoic acid methyl ester (0.1 mol), NBS (0.11 mol), and BPO (0.01 mol) in carbon tetrachloride is stirred at 65°C for 10 hours. The reaction mixture is then washed sequentially with water and brine. The organic phase is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the intermediate product, methyl 2-(bromomethyl)-3-nitrobenzoate.[1]
-
Reported Yield: 68%[1]
-
Reported Purity: 87%[1]
Step 2: Synthesis of this compound
-
Materials: Methyl 2-(bromomethyl)-3-nitrobenzoate, Ammonia source (e.g., ammonia gas in water or methanolic ammonia).
-
Procedure: Methyl 2-(bromomethyl)-3-nitrobenzoate (from Step 1) is treated with an ammonia source. For example, the intermediate is added to water, and ammonia gas is slowly introduced while stirring and heating to 90°C for 2 hours. After completion, the reaction mixture is cooled, and the product is collected by filtration, washed with water, and dried.[1]
-
Reported Overall Yield (from 2-methyl-3-nitrobenzoic acid methyl ester): 50-60%[1]
-
Reported Purity: 95-98%[1]
Route 2: Reductive Cyclization of 2-Cyano-6-nitrobenzoic Acid (Proposed Route)
-
Materials: 2-Cyano-6-nitrobenzoic acid, Reducing agent (e.g., Palladium on carbon), Hydrogen source (e.g., H₂ gas).
-
Proposed Procedure: 2-Cyano-6-nitrobenzoic acid would be dissolved in a suitable solvent (e.g., ethanol, acetic acid) and subjected to catalytic hydrogenation in the presence of a catalyst such as Pd/C. This process would be expected to reduce the nitro group to an amine and the cyano group to an aminomethyl group, which would then undergo spontaneous intramolecular cyclization to form the lactam ring of 4-aminoisoindolin-1-one. Subsequent diazotization and displacement of the diazonium group would be required to introduce the nitro functionality at the 4-position, which adds complexity to this proposed route.
Note: This proposed route requires further experimental validation to determine its feasibility, yield, and purity.
Mandatory Visualizations
References
comparing the efficacy of different solvents in isoindolinone synthesis
The synthesis of isoindolinones, a core structural motif in many biologically active compounds and pharmaceuticals, is a subject of intense research. The choice of solvent is a critical parameter that can significantly influence reaction efficiency, yield, and even the reaction pathway. This guide provides an objective comparison of the efficacy of different solvents in various isoindolinone synthesis methodologies, supported by experimental data, to aid researchers in selecting optimal reaction conditions.
Comparative Performance of Solvents
The selection of a suitable solvent is paramount for achieving high yields and reaction rates in isoindolinone synthesis. The solubility of reactants and catalysts, as well as the solvent's influence on the transition state of the reaction, are key factors. Below is a summary of quantitative data from different synthetic approaches, highlighting the impact of the solvent on the reaction outcome.
Ultrasonic-Assisted Synthesis of 3-Hydroxyisoindolin-1-ones
In the ultrasonic-assisted synthesis of 3-hydroxyisoindolin-1-ones from 3-alkylidenephthalides and primary amines, a screening of various solvents demonstrated a significant impact on the product yield.[1] The results indicate that polar protic solvents, particularly isopropanol, are highly effective for this transformation under ultrasonic irradiation.[1]
| Solvent | Yield (%) |
| Methanol | 60 |
| Ethanol | Moderate |
| Isopropanol | 75 |
| n-Butanol | Moderate |
| iso-Amyl Alcohol | Moderate |
| Dichloromethane | Moderate |
| Acetonitrile | Moderate |
| Water | Unsatisfactory |
Table 1: Effect of solvent on the yield of 3-hydroxyisoindolin-1-one (1a) under ultrasonic irradiation. Data sourced from reference[1].
Asymmetric Hydrogenation for Chiral Isoindolinones
In the synthesis of chiral isoindolinones via asymmetric hydrogenation of in situ generated β,γ-unsaturated lactams, the choice of solvent was found to be critical for the reaction to proceed.[2][3]
| Solvent | Conversion (%) |
| Dichloromethane (DCM) | >99 |
| Isopropanol (iPrOH) | 0 |
| Toluene | 0 |
| Tetrahydrofuran (THF) | 0 |
| Hexane | 0 |
Table 2: Solvent screening for the tandem condensation/asymmetric hydrogenation reaction to synthesize chiral isoindolinones. Data sourced from references[2][3].
Comparison across Different Synthetic Methodologies
Different synthetic strategies for constructing the isoindolinone core employ a range of solvents, each optimized for the specific reaction mechanism and catalyst system.[4]
| Synthetic Method | Solvent | Temperature | Reaction Time | Yield (%) |
| Rh-catalyzed C-H Activation | 1,2-dichloroethane (DCE) | 100 °C | 12 hours | Up to 95 |
| AlCl₃-catalyzed Reductive Amination | Ethanol | Room Temp. | Not Specified | Up to 94 |
| Ugi Four-Component Reaction | Methanol | 25 °C | 16 hours | Up to 85 |
Table 3: Solvents used in various modern isoindolinone synthesis methods. Data sourced from reference[4].
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following are protocols for key experiments cited in this guide.
General Procedure for Ultrasonic-Assisted Synthesis of 3-Hydroxyisoindolin-1-ones[1]
-
A mixture of a 3-alkylidenephthalide (0.5 mmol, 1 equivalent) and a primary amine (2 equivalents) is prepared in a suitable solvent (e.g., isopropanol).
-
The reaction mixture is subjected to ultrasonic irradiation (e.g., 47 kHz, 35 W) for 30 minutes.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product is isolated and purified, typically by column chromatography, to yield the desired 3-hydroxyisoindolin-1-one.
General Procedure for Asymmetric Hydrogenation to Chiral Isoindolinones[2][3]
-
To a vial is added the γ-ketoamide substrate (0.1 mmol), an iridium catalyst (1 mol %), methanesulfonic acid (MsOH, 0.2 equivalents), and acetic anhydride (Ac₂O, 4 equivalents).
-
The vial is purged with argon, and dichloromethane (DCM, 0.5 mL) is added.
-
The mixture is transferred to an autoclave, which is then purged with hydrogen gas.
-
The reaction is stirred under a hydrogen atmosphere at a specified pressure and temperature until completion.
-
The solvent is removed under reduced pressure, and the crude product is purified by chromatography to yield the enantioenriched isoindolinone.
Procedure for Rh-catalyzed C-H Activation Synthesis[4]
-
A mixture of N-benzoylsulfonamide (0.2 mmol), an olefin (0.4 mmol), [{RhCl₂Cp*}₂] (5 mol %), and Cu(OAc)₂ (2.0 equivalents) is placed in a sealed tube.
-
1,2-dichloroethane (DCE, 1.0 mL) is added as the solvent.
-
The mixture is stirred at 100 °C for 12 hours.
-
After cooling to room temperature, the reaction mixture is filtered through a pad of Celite.
-
The solvent is evaporated, and the residue is purified by column chromatography to afford the isoindolinone product.
Workflow for Solvent Screening in Isoindolinone Synthesis
The following diagram illustrates a typical workflow for evaluating and comparing the efficacy of different solvents for a given isoindolinone synthesis reaction.
Caption: Workflow for solvent screening in isoindolinone synthesis.
References
Isoindolinone Derivatives as Potent Inhibitors of Human Carbonic Anhydrase Isozymes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory activity of various isoindolinone derivatives against key human carbonic anhydrase (hCA) isozymes. Carbonic anhydrases are a family of zinc-containing metalloenzymes crucial to numerous physiological processes, and their dysregulation is linked to diseases like glaucoma, epilepsy, and cancer.[1] Isoindolinone derivatives have surfaced as a promising class of CA inhibitors, with certain compounds showing high-affinity and selective inhibition of specific isoforms.[1][2] This document summarizes quantitative inhibitory data, details the experimental protocols for activity assessment, and visualizes the workflow for easy comprehension.
Comparative Inhibitory Activity
The in vitro inhibitory activities of several isoindolinone derivatives against cytosolic human carbonic anhydrase isoforms I and II (hCA I and hCA II) are presented below. The data, expressed as IC₅₀ (the concentration causing 50% enzyme inhibition) and Kᵢ (the inhibition constant), demonstrate that lower values indicate greater potency.[1] For reference, the activity of the standard clinical inhibitor, Acetazolamide (AAZ), is included.
Notably, compounds 2c and 2f have demonstrated superior inhibitory effects on both hCA I and hCA II when compared to Acetazolamide, with Kᵢ values in the low nanomolar range.[3][4] These findings suggest a high affinity of these compounds for the enzyme's active site, leading to more effective inhibition of its catalytic function.[3]
| Compound | Target Isoform | IC₅₀ (nM) | Kᵢ (nM) | Reference(s) |
| 2a | hCA I | 11.24 ± 0.291 | 11.48 ± 4.18 | [1][2] |
| hCA II | 21.69 ± 10.56 | - | [1] | |
| 2b | hCA I | - | 87.08 ± 35.21 | [1][2] |
| hCA II | - | 160.34 ± 46.59 | [1][2] | |
| 2c | hCA I | - | 16.09 ± 4.14 | [1][3] |
| hCA II | 13.02 ± 0.041 | 9.32 ± 2.35 | [1][2][3] | |
| 2d | hCA I | 75.73 ± 1.205 | - | [1][2] |
| hCA II | - | 251.48 ± 37.07 | [1] | |
| 2f | hCA I | - | 11.48 ± 4.18 | [1][3] |
| hCA II | - | 14.87 ± 3.25 | [1][3] | |
| Acetazolamide (AAZ) | hCA I | - | 436.20 | [1][2] |
| hCA II | - | 93.53 | [2] |
Experimental Protocols
The inhibitory effects of isoindolinone compounds on carbonic anhydrase are commonly evaluated using an esterase activity assay.[1] This method is well-suited for high-throughput screening.
Principle
The assay is based on the principle that carbonic anhydrase catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), into a yellow-colored product, p-nitrophenol (p-NP).[5] The rate of p-NP formation is monitored spectrophotometrically by measuring the increase in absorbance at 400-405 nm.[5] In the presence of an inhibitor, this reaction rate decreases, and the extent of this reduction is proportional to the inhibitor's potency and concentration.[5]
Materials and Reagents
-
Enzyme: Purified human carbonic anhydrase isozymes (e.g., hCA I, hCA II).[5]
-
Substrate: p-Nitrophenyl acetate (p-NPA).[5]
-
Inhibitor: Test isoindolinone derivatives and a known CA inhibitor (e.g., Acetazolamide) as a positive control.[5]
-
Buffer: Tris-HCl or Tris-Sulfate buffer (e.g., 50 mM, pH 7.4-7.5).[5]
-
Organic Solvent: DMSO or acetonitrile for dissolving the substrate and test compounds.[5]
-
Equipment: 96-well clear, flat-bottom microplate and a microplate reader capable of kinetic measurements at 400-405 nm.[5]
Reagent Preparation
-
Assay Buffer (50 mM Tris-HCl, pH 7.5): Dissolve the appropriate amount of Tris base in deionized water, adjust the pH to 7.5 with HCl, and bring to the final volume.[5]
-
CA Enzyme Stock Solution (e.g., 1 mg/mL): Dissolve the CA enzyme in cold Assay Buffer. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5]
-
CA Working Solution: Immediately before the assay, dilute the enzyme stock solution to the desired concentration with cold Assay Buffer.[5]
-
Substrate Stock Solution (e.g., 3 mM p-NPA): Dissolve p-NPA in acetonitrile or DMSO. This solution should be prepared fresh daily.[5]
-
Inhibitor Solutions: Prepare serial dilutions of the isoindolinone derivatives and the standard inhibitor (Acetazolamide) in the assay buffer. The final DMSO concentration in the assay well should be kept low (<1%) to prevent solvent effects.[1]
Assay Procedure
-
Plate Setup: Add the appropriate volumes of Assay Buffer, inhibitor working solution (or DMSO for control), and CA Working Solution to the wells of a 96-well plate.[5][6]
-
Enzyme-Inhibitor Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.[5]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the Substrate Solution to all wells.[5]
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 400-405 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for 10-30 minutes.[5]
Data Analysis
-
Determine Reaction Rate (V): Calculate the rate of reaction (change in absorbance per minute) for each well from the linear portion of the absorbance vs. time curve.[1][5]
-
Calculate Percentage of Inhibition: Use the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.[5]
-
Determine IC₅₀ Value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[1]
-
Determine Kᵢ Value: The inhibition constant (Kᵢ) can be calculated using the Cheng-Prusoff equation if the Michaelis-Menten constant (Kₘ) of the substrate is known.[1]
Experimental Workflow Visualization
The following diagram illustrates the key steps in the screening process for identifying isoindolinone derivatives as carbonic anhydrase inhibitors.
Caption: Workflow for screening isoindolinone derivatives as carbonic anhydrase inhibitors.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. assaygenie.com [assaygenie.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of 4-Nitroisoindolin-1-one
Immediate Safety and Hazard Information
4-Nitroisoindolin-1-one is a hazardous substance that requires careful handling. All personnel must be equipped with appropriate Personal Protective Equipment (PPE) before commencing any work.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile or butyl rubber).
-
Eye Protection: Tightly sealed safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat is required.
-
Respiratory Protection: Handle only in a certified chemical fume hood to prevent inhalation of dust or vapors.
Identified Hazards: According to the Globally Harmonized System (GHS) classifications, this compound presents the following hazards[1]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
In case of exposure, follow standard first aid measures and seek immediate medical attention. If inhaled, move the victim to fresh air. For skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes. Do not induce vomiting if ingested[2].
Quantitative Data Summary
The physical and chemical properties of this compound are critical for its safe handling and storage.
| Property | Value | Reference |
| CAS Number | 366452-97-3 | [2][3] |
| Molecular Formula | C₈H₆N₂O₃ | [3] |
| Molecular Weight | 178.145 g/mol | [3][4] |
| Appearance | White to light yellow powder | [4][5] |
| Boiling Point | 488.773 °C at 760 mmHg | [3][4] |
| Flash Point | 249.401 °C | [3][4] |
| Density | 1.45 g/cm³ | [3][4] |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed chemical waste disposal company. In-lab treatment is not advised due to the compound's hazardous nature.
Step 1: Waste Identification and Segregation
-
Identify Waste: This procedure applies to pure, unused this compound, reaction mixtures containing it, and contaminated materials (e.g., filter paper, gloves, absorbent pads).
-
Segregate Waste: Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed. Aromatic nitro compounds can be reactive and should be stored separately.
-
Potential Contaminants: Given its use as an intermediate in the synthesis of Lenalidomide and PARP-1 inhibitors, waste may be contaminated with solvents (e.g., methanol), reagents (e.g., methyl 2-(bromomethyl)-3-nitrobenzoate, ammonia), or other organic compounds[4][5][6]. This information is crucial for the waste disposal company.
Step 2: Containerization
-
Select Appropriate Container: Use a container that is in good condition, compatible with the chemical, and has a tightly fitting screw cap. The original container is often a suitable choice. Do not use metal containers for potentially corrosive waste mixtures.
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect pure this compound and contaminated solids (e.g., paper towels, PPE) in a designated, compatible solid waste container.
-
Liquid Waste: Collect reaction residues and contaminated solvents in a designated, compatible liquid waste container.
-
-
Avoid Overfilling: Leave at least 1.5 inches of headspace in liquid waste containers to allow for expansion.
Step 3: Labeling
-
Label Clearly: All waste containers must be clearly and accurately labeled.
-
Required Information: The label must include:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "This compound "
-
A list of all other chemical constituents and their approximate percentages.
-
The date when waste was first added to the container.
-
The name of the principal investigator or lab group.
-
-
Deface Original Labels: If reusing a container, completely deface or remove the original product label.
Step 4: Storage
-
Designated Area: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Secondary Containment: Place the waste container in a secondary containment bin (e.g., a plastic tub) to prevent environmental contamination in case of a leak.
-
Storage Conditions: Store in a cool, well-ventilated area, away from incompatible materials such as strong oxidizing agents or bases.
Step 5: Arranging for Disposal
-
Contact EHS: Once the container is full or is no longer needed, contact your institution's Environmental Health and Safety (EHS) department.
-
Provide Information: Provide the EHS department with an accurate description of the waste, including the chemical names and quantities, as detailed on your hazardous waste label.
-
Schedule Pickup: EHS will arrange for the collection of the waste by a licensed hazardous waste disposal company. These professionals are equipped for controlled incineration or other approved disposal methods.
Step 6: Empty Container Disposal
-
Triple Rinse: An "empty" container that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or methanol) to remove all residue.
-
Collect Rinsate: The rinsate from this cleaning process is also considered hazardous waste and must be collected in an appropriate liquid hazardous waste container.
-
Final Disposal: Once triple-rinsed and dry, deface the label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.
Visual Workflow and Logical Diagrams
Disposal Workflow Diagram:
Caption: Step-by-step workflow for the safe disposal of this compound.
Logical Relationship Diagram:
Caption: Relationship between chemical hazards and required safety/disposal actions.
References
- 1. 4-nitro-2,3-dihydro-1H-isoindol-1-one | C8H6N2O3 | CID 21961387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. This compound | CAS#:366452-97-3 | Chemsrc [chemsrc.com]
- 4. innospk.com [innospk.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound | 366452-97-3 [chemicalbook.com]
Personal protective equipment for handling 4-Nitroisoindolin-1-one
Essential Safety and Handling Guide for 4-Nitroisoindolin-1-one
This guide provides critical safety, handling, and disposal protocols for this compound (CAS: 366452-97-3), tailored for researchers and drug development professionals. The following procedures are designed to minimize risk and ensure a safe laboratory environment.
Hazard Identification and Classification
This compound is classified with several hazards requiring stringent safety measures.[1] A thorough risk assessment must be conducted before beginning any experimental work.[2]
GHS Hazard Summary
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1] |
This data is based on GHS classifications provided from one notification to the ECHA C&L Inventory.[1]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound.[2] The following equipment must be worn at all times when handling the compound.
Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards). A face shield is required when there is a significant risk of splashes.[3][4][5] | Protects against splashes and aerosolized particles that can cause serious eye irritation.[1] |
| Skin Protection | Fire/flame resistant and impervious lab coat, fully buttoned. Full-length pants and closed-toe, chemical-resistant shoes are mandatory.[2][3] | Provides a barrier against accidental skin contact and irritation.[1] |
| Hand Protection | Chemical-impermeable gloves. Butyl rubber gloves are generally recommended for nitro compounds for extended contact.[2][3] Nitrile gloves may be used for incidental contact but should be replaced immediately upon contamination. Always inspect gloves for integrity before use.[3] | Prevents skin absorption, a primary route of exposure. Specific breakthrough time data for this compound is not available, so a conservative approach is critical.[2] |
| Respiratory Protection | All work must be conducted in a certified chemical fume hood.[2] If engineering controls are insufficient or during a spill, an air-purifying respirator (APR) with organic vapor cartridges is recommended.[2] | Protects against inhalation of dust or vapors, which may cause respiratory irritation.[1] |
Operational and Disposal Plans
Adherence to a strict, step-by-step protocol is essential for safely managing this compound from receipt to disposal.
Experimental Protocol: Safe Handling Workflow
-
Preparation and Pre-Handling:
-
Obtain and review the Safety Data Sheet (SDS) for this compound.[2]
-
Designate a specific area for handling, preferably within a chemical fume hood.[6]
-
Ensure a spill kit appropriate for solid chemical spills is readily accessible.[2]
-
Verify the proper functioning of the chemical fume hood.[2]
-
Don all required PPE as specified in the table above.
-
-
Handling the Compound:
-
Conduct all manipulations of solid this compound within the fume hood to minimize inhalation exposure.[2]
-
Handle the solid carefully with a spatula to minimize the generation of dust and aerosols.[2][7]
-
Avoid direct contact with skin and eyes.[8]
-
Keep containers of the chemical tightly closed when not in use.[6]
-
-
Post-Handling:
-
Decontaminate all equipment and the work area thoroughly after use.
-
Remove PPE carefully to avoid cross-contamination.
-
Wash hands and face thoroughly with soap and water after work and before breaks.[9] Contaminated work clothing should not be allowed out of the workplace and should be cleaned before reuse.[4]
-
Disposal Plan: Hazardous Waste Management
All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.[10]
-
Waste Segregation:
-
Do not mix waste streams.[6] Keep this compound waste separate from other chemical waste unless explicitly permitted by safety protocols.
-
-
Containerization:
-
Storage:
-
Disposal Request:
-
Arrange for removal of the chemical waste through your institution's Environmental Health and Safety (EHS) office by submitting a hazardous material pickup request.[6]
-
Workflow Visualization
The following diagram illustrates the lifecycle for the safe handling and disposal of this compound.
References
- 1. 4-nitro-2,3-dihydro-1H-isoindol-1-one | C8H6N2O3 | CID 21961387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. download.basf.com [download.basf.com]
- 5. download.basf.com [download.basf.com]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. fishersci.com [fishersci.com]
- 8. This compound - Safety Data Sheet [chemicalbook.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. carlroth.com [carlroth.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
